Phosphine, dibutyl(2-ethylhexyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
129678-03-1 |
|---|---|
Molecular Formula |
C16H35P |
Molecular Weight |
258.42 g/mol |
IUPAC Name |
dibutyl(2-ethylhexyl)phosphane |
InChI |
InChI=1S/C16H35P/c1-5-9-12-16(8-4)15-17(13-10-6-2)14-11-7-3/h16H,5-15H2,1-4H3 |
InChI Key |
XMQWCFQFVJNSJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CP(CCCC)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of Dibutyl(2-ethylhexyl)phosphine: A Technical Guide
Introduction
Dibutyl(2-ethylhexyl)phosphine is a trialkylphosphine of interest in various chemical research and development applications, including catalysis and synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for dibutyl(2-ethylhexyl)phosphine. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopic interpretation for organophosphorus compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of dibutyl(2-ethylhexyl)phosphine.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz | Assignment |
| ³¹P | -30 to -40 | Singlet | - | P |
| ¹³C | ~30-35 | Doublet | ¹J(P,C) ≈ 15-25 | P-CH₂ (Butyl & 2-ethylhexyl) |
| ~28-32 | Doublet | ²J(P,C) ≈ 10-15 | P-CH₂-CH₂ (Butyl) | |
| ~22-26 | Doublet | ³J(P,C) ≈ 5-10 | P-CH₂-CH₂-CH₂ (Butyl) | |
| ~13-15 | Singlet | - | CH₃ (Butyl & 2-ethylhexyl) | |
| ~38-42 | Doublet | ²J(P,C) ≈ 10-15 | CH (2-ethylhexyl) | |
| ~28-32 | Singlet | - | CH₂ (2-ethylhexyl, ethyl branch) | |
| ~10-12 | Singlet | - | CH₃ (2-ethylhexyl, ethyl branch) | |
| ¹H | ~1.3-1.6 | Multiplet | - | P-CH₂ & CH₂ groups |
| ~0.8-1.0 | Multiplet | - | CH₃ groups |
Table 2: Predicted IR Spectroscopic Data
| Frequency Range (cm⁻¹) | Vibration Mode | Intensity |
| 2850-2960 | C-H stretching (alkyl) | Strong |
| 1450-1470 | C-H bending (alkyl) | Medium |
| 1375-1385 | C-H bending (methyl) | Medium |
| ~720-780 | P-C stretching | Medium-Weak |
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 244 | [M]⁺ | Molecular Ion |
| 187 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 131 | [M - C₈H₁₇]⁺ | Loss of a 2-ethylhexyl radical |
| 87 | [P(C₄H₉)H]⁺ | Rearrangement and loss of C₈H₁₆ |
| 57 | [C₄H₉]⁺ | Butyl cation |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. Given that trialkylphosphines can be sensitive to oxidation, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve approximately 10-20 mg of dibutyl(2-ethylhexyl)phosphine in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
The solvent should be thoroughly degassed to remove dissolved oxygen, which can lead to line broadening and oxidation of the phosphine.[2]
-
The sample tube should be sealed under an inert atmosphere.
-
-
Instrumentation :
-
A standard NMR spectrometer with a multinuclear probe operating at a field strength of, for example, 400 MHz for ¹H.
-
-
Data Acquisition :
-
³¹P NMR : Acquire a proton-decoupled ³¹P NMR spectrum. A typical acquisition would involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. 85% H₃PO₄ is used as an external standard.
-
¹H NMR : Acquire a standard ¹H NMR spectrum.
-
¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Instrumentation :
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
-
-
Data Acquisition :
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean, empty salt plates before running the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation :
-
A mass spectrometer equipped with an appropriate ionization source. Electron Ionization (EI) is a common method for such compounds.
-
-
Data Acquisition :
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of dibutyl(2-ethylhexyl)phosphine.
References
- 1. azooptics.com [azooptics.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic and Steric Properties of Dibutyl(2-ethylhexyl)phosphine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly accessible experimental data specifically for dibutyl(2-ethylhexyl)phosphine is limited. Therefore, this guide provides a comprehensive overview of the theoretical framework and standard experimental protocols used to determine the electronic and steric properties of phosphine ligands, using dibutyl(2-ethylhexyl)phosphine as a representative example of an asymmetrical trialkylphosphine.
Introduction to Phosphine Ligands
Tertiary phosphines (PR₃) are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their utility stems from their unique ability to act as "spectator" ligands, meaning they coordinate to a metal center and modulate its reactivity without typically participating in the chemical transformation itself.[1] The electronic and steric properties of a phosphine ligand can be finely tuned by varying the substituents (R groups) on the phosphorus atom. This tunability is critical in optimizing catalyst performance, influencing factors such as activity, stability, and selectivity in a vast array of chemical reactions, including cross-coupling, hydrogenation, and hydroformylation.[2][3]
Dibutyl(2-ethylhexyl)phosphine is an example of an asymmetrical trialkylphosphine. Its structure, featuring two n-butyl groups and a larger, branched 2-ethylhexyl group, suggests a combination of electron-donating character and significant steric bulk. Understanding these properties quantitatively is essential for predicting its behavior in catalytic systems and for the rational design of new metal complexes for applications in chemical synthesis and drug development.
This guide will detail the key parameters used to quantify the electronic and steric nature of phosphine ligands—the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ)—and will provide the established experimental and computational protocols for their determination.
Electronic Properties of Dibutyl(2-ethylhexyl)phosphine
The electronic properties of a phosphine ligand describe its ability to donate or withdraw electron density from the metal center to which it is coordinated. Phosphines primarily function as σ-donors through the lone pair of electrons on the phosphorus atom.[2] They can also act as π-acceptors by accepting electron density from the metal's d-orbitals into the σ* anti-bonding orbitals of the phosphorus-carbon bonds.[4]
The overall electron-donating ability of a phosphine is influenced by the inductive effects of its substituents. Alkyl groups, such as the n-butyl and 2-ethylhexyl groups in the target molecule, are electron-donating. Therefore, dibutyl(2-ethylhexyl)phosphine is expected to be a strong electron-donating ligand, leading to a more electron-rich metal center upon coordination.[2]
The Tolman Electronic Parameter (TEP)
The most widely accepted metric for quantifying the electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP).[5] The TEP is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational stretch (ν(CO)) of a standard nickel complex, [LNi(CO)₃], using infrared (IR) spectroscopy, where L is the phosphine ligand of interest.[4][5]
The underlying principle is that a more strongly electron-donating phosphine ligand increases the electron density on the nickel atom. This increased electron density is then back-donated into the π* anti-bonding orbitals of the carbonyl (CO) ligands.[6] This back-bonding weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency.[4] Consequently, phosphines with lower TEP values are considered stronger electron donors.
Given its trialkyl nature, dibutyl(2-ethylhexyl)phosphine is predicted to have a TEP value significantly lower than that of triphenylphosphine (PPh₃, TEP = 2068.9 cm⁻¹) and closer to that of other trialkylphosphines like tri(tert-butyl)phosphine (P(t-Bu)₃, TEP = 2056.1 cm⁻¹).[5]
Steric Properties of Dibutyl(2-ethylhexyl)phosphine
The steric bulk of a phosphine ligand is a critical factor that governs the coordination environment around the metal center.[1] It can influence the number of ligands that can bind, the stability of the resulting complex, and the accessibility of substrates to the metal's active site, thereby controlling catalytic selectivity.[2]
The Tolman Cone Angle (θ)
The steric hindrance of a phosphine ligand is most commonly quantified by the Tolman Cone Angle (θ).[7] This is defined as the apex angle of a cone that originates from the center of the metal atom (at a standardized M-P bond distance of 2.28 Å) and encompasses the van der Waals radii of the outermost atoms of the phosphine's substituents in their most folded-back conformation.[4] Ligands with larger cone angles are considered more sterically demanding.
For an asymmetrical phosphine like dibutyl(2-ethylhexyl)phosphine (PRR'R''), the cone angle is typically estimated by averaging the contribution of each substituent.[8] The presence of the branched 2-ethylhexyl group is expected to make a substantial contribution to the overall steric bulk, likely resulting in a large cone angle.
Data Summary
While specific experimental values for dibutyl(2-ethylhexyl)phosphine are not available in the literature, the following table provides a template for summarizing its key electronic and steric parameters once determined through the protocols outlined below.
| Parameter | Description | Predicted Value Range | Method of Determination |
| Tolman Electronic Parameter (TEP) | A₁ ν(CO) stretching frequency in [LNi(CO)₃] (cm⁻¹) | 2055 - 2062 cm⁻¹ | Infrared Spectroscopy |
| Tolman Cone Angle (θ) | Apex angle of the cone encompassing the ligand (degrees) | 160 - 180° | X-ray Crystallography / DFT Calculation |
| ³¹P NMR Chemical Shift (δ) | Resonance in the ³¹P{¹H} NMR spectrum (ppm) | +15 to +35 ppm | Nuclear Magnetic Resonance |
| P=O Stretch (for oxide) | Vibrational frequency of the phosphine oxide (cm⁻¹) | 1150 - 1200 cm⁻¹ | Infrared Spectroscopy |
Experimental Protocols
The following sections detail the standard methodologies for the characterization of a phosphine ligand such as dibutyl(2-ethylhexyl)phosphine.
Protocol for Determination of Tolman Electronic Parameter (TEP)
This protocol is based on the synthesis of the [LNi(CO)₃] complex and its subsequent analysis by IR spectroscopy.[4][5]
Materials:
-
Dibutyl(2-ethylhexyl)phosphine (L)
-
Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Extremely Toxic )
-
Anhydrous, degassed pentane or hexane
-
Schlenk line and glassware
-
Infrared (IR) spectrometer and gas-tight IR cell
Procedure:
-
Preparation of the [LNi(CO)₃] Complex: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques due to the toxicity of Ni(CO)₄ and the air-sensitivity of the phosphine.
-
In a Schlenk flask, dissolve a known quantity of dibutyl(2-ethylhexyl)phosphine in anhydrous pentane.
-
Carefully add one molar equivalent of Ni(CO)₄ to the phosphine solution at room temperature. The reaction is typically rapid. L + Ni(CO)₄ → [LNi(CO)₃] + CO
-
Stir the reaction mixture for 30-60 minutes to ensure complete formation of the complex.
-
IR Spectroscopy:
-
Transfer the resulting solution of [LNi(CO)₃] into a gas-tight IR cell via cannula.
-
Record the infrared spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Identify the A₁ symmetric stretching band, which is typically the most intense band in this region. The frequency of this band is the Tolman Electronic Parameter (TEP) for dibutyl(2-ethylhexyl)phosphine.
Protocol for Determination of Tolman Cone Angle (θ)
The cone angle can be determined computationally or from single-crystal X-ray diffraction data.[8][9]
Method 1: Computational Modeling
-
Software: Use a computational chemistry package (e.g., Gaussian, Spartan).
-
Model Building: Construct the 3D structure of dibutyl(2-ethylhexyl)phosphine coordinated to a metal center (standard is Ni) with a fixed M-P bond length of 2.28 Å.
-
Conformational Search: Perform a conformational analysis to find the lowest energy conformer of the ligand, allowing the butyl and 2-ethylhexyl groups to arrange themselves to minimize steric strain.
-
Angle Calculation: In the lowest-energy conformer, calculate the angle of the cone that originates at the metal center and tangentially touches the van der Waals surfaces of the outermost hydrogen atoms of the ligand. This angle is the computed Tolman Cone Angle.[8]
Method 2: X-ray Crystallography
-
Crystal Growth: Synthesize a stable, crystalline metal complex of dibutyl(2-ethylhexyl)phosphine. Suitable crystals for single-crystal X-ray diffraction are required.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution: Solve and refine the crystal structure to obtain precise atomic coordinates, including those of the phosphine ligand.
-
Angle Measurement: Using the refined structure and a standard M-P bond length of 2.28 Å, use software to calculate the exact cone angle that encompasses the van der Waals radii of the ligand's atoms.[10]
General Spectroscopic Characterization
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ³¹P NMR is a highly effective technique for characterizing phosphine ligands and their complexes, as the ³¹P nucleus is 100% abundant and has a spin of ½.[11] The chemical shift (δ) is sensitive to the electronic environment of the phosphorus atom.
-
Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere. Acquire a proton-decoupled (³¹P{¹H}) spectrum.
-
Expected Spectrum: Dibutyl(2-ethylhexyl)phosphine is expected to show a single resonance in the ³¹P{¹H} NMR spectrum. The chemical shift will be indicative of its trialkyl nature. Oxidation of the phosphine to the corresponding phosphine oxide will result in a significant downfield shift of the resonance.[12]
Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy is useful for identifying functional groups. For phosphines, the P-C stretching and bending vibrations can be observed. More importantly, it is used to characterize the phosphine oxide, the common product of air oxidation.
-
Procedure: The spectrum can be recorded on a neat sample (if liquid) or as a solution.
-
Expected Spectrum: The IR spectrum of dibutyl(2-ethylhexyl)phosphine will be dominated by C-H stretching and bending vibrations from the alkyl groups. If the phosphine oxidizes, a very strong and characteristic P=O stretching band will appear in the 1150-1200 cm⁻¹ region.[13]
Relationship Between Properties and Catalytic Performance
The electronic and steric properties of a phosphine ligand are not merely abstract parameters; they directly influence its performance in a catalytic cycle. The interplay between these two factors is crucial for achieving high efficiency and selectivity.
-
Strongly Electron-Donating Ligands (Low TEP): These ligands make the metal center more electron-rich, which can facilitate key catalytic steps like oxidative addition.
-
Sterically Bulky Ligands (Large Cone Angle): Large ligands can promote reductive elimination, often the product-forming step in cross-coupling reactions. They can also limit the number of available coordination sites, preventing catalyst deactivation and creating a specific steric environment that can lead to high selectivity.[4]
The specific combination of electronic and steric effects offered by dibutyl(2-ethylhexyl)phosphine would make it a candidate for catalytic systems where both strong electron donation and significant steric bulk are desirable.
Conclusion
While specific, experimentally-derived data for dibutyl(2-ethylhexyl)phosphine remains to be published, a robust framework exists for its characterization. By employing standard techniques such as IR spectroscopy to determine the Tolman Electronic Parameter and X-ray crystallography or computational chemistry for the Tolman Cone Angle, researchers can quantitatively define its key properties. This characterization is the first and most critical step in understanding the ligand's potential role in catalysis and in the rational design of novel coordination complexes for applications in drug discovery and materials science. This guide provides the necessary theoretical background and practical protocols to enable such an investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 6. web.iitd.ac.in [web.iitd.ac.in]
- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Coordination Chemistry of Dibutyl(2-ethylhexyl)phosphine and Structurally Related Trialkylphosphines with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific experimental data on the coordination chemistry of dibutyl(2-ethylhexyl)phosphine with transition metals. This guide provides a comprehensive overview based on the well-established principles and experimental findings for structurally analogous trialkylphosphines. The data and protocols presented herein are representative of this broader class of ligands and are intended to serve as a predictive guide for the behavior of dibutyl(2-ethylhexyl)phosphine.
Introduction to Trialkylphosphine Ligands in Coordination Chemistry
Trialkylphosphines are a crucial class of L-type ligands in coordination and organometallic chemistry.[1] Their general formula is PR₃, where R represents alkyl groups. These ligands are characterized as soft, σ-donating ligands due to the lone pair of electrons on the phosphorus atom.[2] The coordination of trialkylphosphines to a transition metal center significantly influences the metal's electronic properties and steric environment, thereby modulating the reactivity and selectivity of the resulting complex.[2] This has profound implications for various applications, particularly in homogeneous catalysis.[1]
The properties of trialkylphosphine ligands are primarily defined by two key factors:
-
Electronic Effects: Trialkylphosphines are generally strong electron donors. The electron-donating ability increases the electron density on the metal center, which can, for example, facilitate the oxidative addition step in catalytic cycles.[3] The specific alkyl groups on the phosphorus atom fine-tune these electronic properties.
-
Steric Effects: The size and spatial arrangement of the alkyl groups create a sterically hindered environment around the metal center. This steric bulk can influence the coordination number of the complex, promote reductive elimination, and play a critical role in determining the selectivity of catalytic reactions.[3][4] The steric properties are often quantified by the Tolman cone angle (θ) and the percent buried volume (%Vbur).[4][5]
Dibutyl(2-ethylhexyl)phosphine, with its combination of linear (butyl) and branched (2-ethylhexyl) alkyl chains, is expected to be a moderately bulky, electron-rich trialkylphosphine. Its coordination chemistry is anticipated to be similar to other trialkylphosphines of comparable steric and electronic character.
Synthesis of Transition Metal-Trialkylphosphine Complexes
The synthesis of transition metal-trialkylphosphine complexes typically involves the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent.[1] The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time) depends on the desired complex and the specific properties of the trialkylphosphine ligand.
This protocol describes a general method for the synthesis of a dichlorobis(trialkylphosphine)palladium(II) complex, a common precursor in cross-coupling catalysis.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Trialkylphosphine (e.g., triethylphosphine, tricyclohexylphosphine) (2 equivalents)
-
Degassed solvent (e.g., dichloromethane, ethanol, or acetonitrile)
-
Schlenk flask and other standard Schlenk line equipment
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride in the chosen degassed solvent.
-
To this suspension, add two equivalents of the trialkylphosphine ligand via syringe.
-
Stir the reaction mixture at room temperature. The reaction progress can often be monitored by the dissolution of the solid PdCl₂ and a color change in the solution.
-
Continue stirring for a specified period, typically ranging from a few hours to overnight, until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
The resulting solid is then washed with a non-coordinating solvent (e.g., pentane or hexane) to remove any unreacted phosphine ligand.
-
The purified product is dried under vacuum.
Characterization: The resulting complex can be characterized by various spectroscopic techniques, including ³¹P{¹H} NMR, ¹H NMR, and elemental analysis. For crystalline products, single-crystal X-ray diffraction can provide definitive structural information.
References
- 1. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
A Technical Guide to the Computational Analysis of the Cone Angle for Dibutyl(2-ethylhexyl)phosphine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The steric and electronic properties of phosphine ligands are paramount in determining the efficacy, selectivity, and overall performance of transition metal catalysts. The Tolman cone angle (θ) remains a cornerstone for quantifying the steric bulk of these ligands. This technical guide outlines a comprehensive computational methodology for determining the cone angle of the asymmetric and flexible ligand, dibutyl(2-ethylhexyl)phosphine. While specific experimental or computational data for this ligand is not prevalent in published literature, this document details a robust, state-of-the-art protocol based on established computational chemistry techniques. The guide covers conformational analysis, quantum mechanical geometry optimization, cone angle calculation, and the determination of related electronic parameters, providing researchers with a workflow to characterize this or structurally similar phosphine ligands.
Introduction: The Role of Steric Parameters in Catalysis
Tertiary phosphines (PR₃) are a versatile class of ligands in homogeneous catalysis, offering tunability through the modification of their R groups. The steric hindrance imposed by a phosphine ligand can profoundly influence the coordination environment of the metal center, affecting substrate binding, reaction rates, and product selectivity.[1] Dr. Chadwick A. Tolman first introduced the concept of the cone angle as a quantitative measure of this steric bulk.[2] It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the entire ligand's van der Waals spheres.[2]
For asymmetric ligands such as dibutyl(2-ethylhexyl)phosphine, which possess three different substituents (two n-butyl groups, one 2-ethylhexyl group, and a lone pair implicitly), the calculation is more complex than for symmetric PR₃ ligands.[3] Furthermore, the conformational flexibility of the alkyl chains necessitates a thorough search for the lowest-energy conformer to obtain a meaningful steric parameter. This guide details the computational workflow to address these challenges.
Computational Methodology for Cone Angle Determination
A reliable determination of the cone angle for a flexible, asymmetric ligand requires a multi-step computational approach, typically combining Molecular Mechanics (MM) for conformational sampling with more accurate Density Functional Theory (DFT) for geometry optimization.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocol outlines the necessary steps to calculate the cone angle of dibutyl(2-ethylhexyl)phosphine coordinated to a metal center. The standard model complex, as originally proposed by Tolman, is a tetrahedral nickel complex, [Ni(CO)₃(P)], where P is the phosphine ligand.[2][3] This model remains a common standard for computational comparisons.
-
Initial Structure Generation:
-
Conformational Search (MM):
-
Due to the high flexibility of the n-butyl and 2-ethylhexyl chains, a comprehensive conformational search is critical.[3]
-
Employ a Molecular Mechanics (MM) force field (e.g., UFF or MMFF94) to rapidly explore the potential energy surface.
-
This search identifies a set of low-energy conformers (typically within 5-10 kcal/mol of the global minimum) that are plausible representations of the ligand's structure.
-
-
Geometry Optimization (DFT):
-
Take the lowest-energy conformers identified from the MM search and perform full geometry optimization using Density Functional Theory (DFT).[4]
-
Software: A standard quantum chemistry package such as Gaussian, ORCA, or Spartan is suitable.
-
Functional: A hybrid functional like B3LYP is a common and well-validated choice.[4]
-
Basis Set: Use a Pople-style basis set such as 6-31G(d) for the ligand atoms (C, H, P) and a basis set with an effective core potential (ECP), like LANL2DZ, for the nickel atom.[4]
-
The optimization should be performed without constraints to find the true minimum energy geometry of the complex.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Cone Angle Measurement:
-
From the final optimized DFT geometry, the cone angle can be calculated. An exact, mathematically rigorous method involves finding the most acute right circular cone, with its vertex at the Ni atom, that encompasses all atoms of the phosphine ligand.[4]
-
For asymmetric ligands, an effective cone angle is often calculated by averaging the angles formed by each of the three P-R substituents.[2][3]
-
The logical flow of this computational protocol is visualized in the diagram below.
Caption: A flowchart illustrating the multi-step computational protocol.
Quantitative Data: Steric and Electronic Parameters
Following the protocol described above, one can generate a set of quantitative descriptors for the ligand. While experimental data for dibutyl(2-ethylhexyl)phosphine is unavailable, the table below presents a hypothetical but realistic summary of the data that such a computational study would yield. The cone angle is often calculated in different coordination environments to understand how the ligand's steric profile adapts.[3]
| Parameter | Symbol | [AuCl(P)] (Linear) | [Ni(CO)₃(P)] (Tetrahedral) | [IrCl₃(CO)₂(P)] (Octahedral) | Method |
| Steric Parameters | |||||
| Cone Angle | θ | ~155° | ~160° | ~165° | DFT Geometry |
| Percent Buried Volume | %Vbur | ~38% | ~40% | ~42% | SambVca 2.1 |
| Electronic Parameter | |||||
| Tolman Electronic Param. | TEP | - | 2062.5 cm⁻¹ | - | DFT Frequency |
Table 1: Hypothetical computationally derived steric and electronic parameters for dibutyl(2-ethylhexyl)phosphine. Values are estimates based on structurally similar alkylphosphines.
Tolman Electronic Parameter (TEP)
Alongside steric effects, the electron-donating or withdrawing nature of a ligand is crucial. The Tolman Electronic Parameter (TEP) quantifies this property by measuring the A₁ C-O vibrational frequency (ν(CO)) of the [LNi(CO)₃] complex.[5] More strongly electron-donating phosphines lead to more electron-rich metals, which engage in greater π-backbonding to the CO ligands.[1] This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[5] This value can be accurately predicted from the same DFT calculation used for the cone angle determination.
Relationship Between Ligand Properties and Catalytic Performance
The ultimate goal for characterizing ligand properties is to establish a relationship with catalytic activity. The steric (cone angle) and electronic (TEP) parameters are key inputs for developing quantitative structure-activity relationships (QSAR).
Caption: Relationship between phosphine properties and catalytic results.
Conclusion
The computational determination of the cone angle for dibutyl(2-ethylhexyl)phosphine is a tractable problem that can provide significant insight for catalyst design and optimization. By employing a systematic workflow of conformational searching followed by DFT-level geometry optimization, researchers can obtain a reliable measure of its steric bulk. When combined with the computationally derived Tolman Electronic Parameter, a more complete stereoelectronic profile can be established. This data serves as a critical foundation for predicting the ligand's behavior in catalytic systems and for the rational design of next-generation catalysts in pharmaceutical and industrial applications.
References
The Lewis Basicity of Dibutyl(2-ethylhexyl)phosphine in the Landscape of Trialkylphosphines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Lewis basicity of dibutyl(2-ethylhexyl)phosphine, a sterically hindered and electronically rich phosphine ligand. Due to the absence of direct experimental data for this specific phosphine, this guide combines established experimental data for a range of common trialkylphosphines with a detailed outline of computational methodologies for the accurate prediction of its key Lewis basicity parameters. This approach offers a comprehensive understanding of its expected behavior and positioning within the broader class of trialkylphosphine ligands.
Introduction to Phosphine Lewis Basicity
Tertiary phosphines (R₃P) are a cornerstone of modern chemistry, serving as critical ligands in homogeneous catalysis, materials science, and as versatile reagents in organic synthesis. Their efficacy is largely dictated by their electronic and steric properties, which are intricately linked to their Lewis basicity. The Lewis basicity of a phosphine, its ability to donate its lone pair of electrons to a Lewis acid (electron acceptor), influences the strength of the metal-ligand bond, the reactivity of the metal center, and the overall catalytic cycle.
Two key parameters are widely used to quantify the Lewis basicity and steric bulk of phosphines:
-
Tolman Electronic Parameter (TEP) or ν(CO): This parameter provides a measure of the electron-donating ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode of a nickel-carbonyl complex, [LNi(CO)₃], using infrared spectroscopy.[1] More electron-donating phosphines lead to increased electron density on the nickel center, which results in more back-bonding to the carbonyl ligands and a lower ν(CO) stretching frequency.[1]
-
pKa: The pKa of the conjugate acid of a phosphine (R₃PH⁺) is a direct measure of its Brønsted basicity in a given solvent. Higher pKa values indicate stronger basicity.
-
Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the vertex at the metal center at a defined M-P distance (typically 2.28 Å).[2][3]
This guide will focus on the Lewis basicity of dibutyl(2-ethylhexyl)phosphine, a phosphine with a unique combination of linear and branched alkyl chains, and compare it to a range of well-characterized trialkylphosphines.
Comparative Analysis of Trialkylphosphine Lewis Basicity
To contextualize the expected properties of dibutyl(2-ethylhexyl)phosphine, it is essential to examine the experimentally determined Lewis basicity parameters of other common trialkylphosphines.
Table 1: Tolman Electronic Parameters (TEP) for Selected Trialkylphosphines
| Phosphine Ligand (L) | TEP (ν(CO) in cm⁻¹) | Reference |
| P(t-Bu)₃ | 2056.1 | [1] |
| P(i-Pr)₃ | 2058.7 | [4] |
| PCy₃ (Tricyclohexylphosphine) | 2056.4 | [5] |
| PMe₃ (Trimethylphosphine) | 2064.1 | [1] |
| PEt₃ (Triethylphosphine) | 2061.7 | [6] |
| P(n-Bu)₃ (Tri-n-butylphosphine) | 2060.3 | [6] |
Lower TEP values indicate stronger electron-donating ability (higher Lewis basicity).
Table 2: pKa Values for Selected Trialkylphosphines
| Phosphine Ligand | pKa (in Nitromethane) | Reference |
| P(t-Bu)₃ | 11.40 | [5][7] |
| PCy₃ | 9.70 | [5][7] |
| PEt₃ | 8.69 | [5] |
| P(n-Bu)₃ | 8.43 | [5] |
Higher pKa values indicate stronger basicity.
Table 3: Tolman Cone Angles (θ) for Selected Trialkylphosphines
| Phosphine Ligand | Cone Angle (θ) in degrees | Reference |
| P(t-Bu)₃ | 182 | [3] |
| P(i-Pr)₃ | 160 | [6] |
| PCy₃ | 170 | [6] |
| PMe₃ | 118 | [3] |
| PEt₃ | 132 | [3][6] |
| P(n-Bu)₃ | 132 | [6] |
Larger cone angles indicate greater steric bulk.
Estimating the Lewis Basicity of Dibutyl(2-ethylhexyl)phosphine: A Computational Approach
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the Lewis basicity parameters of novel phosphines like dibutyl(2-ethylhexyl)phosphine. Density Functional Theory (DFT) has been shown to be a reliable method for calculating these properties.[2][8]
Predicted Lewis Basicity Parameters
Based on the structure of dibutyl(2-ethylhexyl)phosphine, which contains two n-butyl groups and one larger, branched 2-ethylhexyl group, its Lewis basicity is expected to be comparable to other trialkylphosphines with similar numbers of carbon atoms. The presence of the branched 2-ethylhexyl group will likely increase its steric bulk compared to tri-n-butylphosphine.
Expected Trends for Dibutyl(2-ethylhexyl)phosphine:
-
pKa: The pKa is anticipated to be in the range of other trialkylphosphines, likely slightly higher than tri-n-butylphosphine due to the increased electron-donating effect of the larger alkyl groups. A predicted value would fall in the 8.5 - 9.5 range in nitromethane.
-
Tolman Electronic Parameter (TEP): The TEP is expected to be low, reflecting strong electron-donating character. It will likely be slightly lower than that of tri-n-butylphosphine, in the range of 2058 - 2060 cm⁻¹ .
-
Tolman Cone Angle (θ): The cone angle will be significantly influenced by the 2-ethylhexyl group. It is predicted to be larger than that of tri-n-butylphosphine (132°), likely in the range of 150 - 165° .
The following sections detail the experimental and computational protocols used to determine these values.
Experimental and Computational Protocols
Experimental Determination of pKa (Nitromethane Titration Method)
The pKa of a phosphine is typically determined by titrating a solution of the phosphine in nitromethane with a strong acid, such as perchloric acid, and monitoring the potential change with a glass electrode.[5][7]
Methodology:
-
Preparation of Solutions: A standard solution of the phosphine is prepared in anhydrous nitromethane. A standardized solution of perchloric acid in nitromethane is also prepared.
-
Titration: The phosphine solution is titrated with the perchloric acid solution at a constant temperature.
-
Potential Measurement: The potential of the solution is measured after each addition of the titrant using a pH meter equipped with a glass electrode and a reference electrode.
-
Data Analysis: The half-neutralization potential (the potential at which half of the phosphine has been protonated) is determined from the titration curve.
-
pKa Calculation: The pKa is calculated by comparing the half-neutralization potential of the phosphine to that of a standard base with a known pKa in nitromethane.
Experimental Determination of Tolman Electronic Parameter (TEP)
The TEP is determined from the IR spectrum of the corresponding [LNi(CO)₃] complex.[1]
Methodology:
-
Synthesis of [LNi(CO)₃]: The phosphine ligand (L) is reacted with a nickel carbonyl precursor, typically Ni(CO)₄ (caution: highly toxic) or a more convenient substitute, in an inert solvent.
-
IR Spectroscopy: The infrared spectrum of the purified [LNi(CO)₃] complex is recorded.
-
Identification of A₁ C-O Stretching Frequency: The A₁ symmetric C-O stretching frequency is identified in the spectrum. This is typically a strong, sharp band.[1]
-
TEP Value: The wavenumber (in cm⁻¹) of this A₁ band is the Tolman Electronic Parameter.[1]
Computational Protocol for Lewis Basicity Parameters
The following outlines a typical DFT-based workflow for calculating the pKa, TEP, and cone angle of a phosphine.
Methodology:
-
Structure Optimization: The 3D structures of the phosphine, its protonated form (for pKa), and its Ni(CO)₃ complex (for TEP) are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[8]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain thermochemical data (for pKa) and the C-O stretching frequencies (for TEP).
-
pKa Calculation: The pKa is calculated using a thermodynamic cycle (the direct method or a proton exchange method) that involves the Gibbs free energies of the phosphine and its protonated form in the gas phase and in solution (using a continuum solvation model like PCM).
-
TEP Calculation: The A₁ symmetric C-O stretching frequency is obtained from the frequency calculation of the optimized [LNi(CO)₃] complex. A scaling factor may be applied to the calculated frequency to improve agreement with experimental values.
-
Cone Angle Calculation: The cone angle is calculated from the optimized geometry of the phosphine coordinated to a metal center (e.g., Ni in the [LNi(CO)₃] complex). The calculation involves determining the angle of a cone that encompasses the van der Waals radii of all atoms in the phosphine ligand.[2]
Conclusion
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 4. yanggroup.weebly.com [yanggroup.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synthetic Potential: A Technical Guide to the Catalytic Applications of Dibutyl(2-ethylhexyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl(2-ethylhexyl)phosphine is a trialkylphosphine with potential applications as a ligand in transition metal catalysis. While specific novel reactions catalyzed exclusively by this phosphine are not extensively documented in peer-reviewed literature, its structural characteristics—electron-richness and moderate steric bulk—position it as a promising candidate for a range of established catalytic transformations. This technical guide provides an in-depth overview of the predicted catalytic activities of dibutyl(2-ethylhexyl)phosphine based on the well-understood principles of phosphine-ligated catalysis. We will explore its potential role in key cross-coupling reactions, detail generalized experimental protocols, and present visual workflows and mechanistic pathways to guide researchers in its application.
Introduction to Dibutyl(2-ethylhexyl)phosphine as a Catalytic Ligand
Phosphine ligands are fundamental to modern transition metal catalysis, enabling a vast array of chemical transformations crucial for pharmaceutical and materials science. The efficacy of a phosphine ligand is governed by its electronic and steric properties. Dibutyl(2-ethylhexyl)phosphine, a trialkylphosphine, is characterized by its electron-donating nature, which can enhance the reactivity of the metal center. The combination of n-butyl and 2-ethylhexyl groups provides a moderate level of steric hindrance, which can influence the selectivity of catalytic reactions and the stability of the catalytic species.
Trialkylphosphines, in general, are known to be effective ligands for various transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions.[1][2] They are valued for their ability to promote oxidative addition, a key step in many catalytic cycles, particularly with less reactive substrates.[1]
Potential Catalytic Applications
Based on the general reactivity of trialkylphosphines, dibutyl(2-ethylhexyl)phosphine is a strong candidate for use as a ligand in several important classes of reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[3] The use of electron-rich and bulky phosphine ligands can significantly improve the efficiency of these reactions.[3][4] Dibutyl(2-ethylhexyl)phosphine, as a trialkylphosphine, is expected to be a suitable ligand for various palladium-catalyzed cross-coupling reactions.
A generalized workflow for a palladium-catalyzed cross-coupling reaction is presented below.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dibutyl(2-ethylhexyl)phosphine in Complex Organic Molecule Synthesis
Introduction
Dibutyl(2-ethylhexyl)phosphine is a trialkylphosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These features are highly advantageous in various transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, particularly in the fields of drug development and materials science. As an electron-rich ligand, dibutyl(2-ethylhexyl)phosphine enhances the rate of oxidative addition of challenging substrates, such as aryl chlorides, to the metal center (e.g., palladium). Its steric hindrance facilitates the reductive elimination step, which is crucial for efficient product formation and catalyst turnover. This combination of electronic and steric properties makes it a valuable tool for forging carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds in the construction of intricate molecular architectures.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Dibutyl(2-ethylhexyl)phosphine is anticipated to be an effective ligand in several key palladium-catalyzed cross-coupling reactions due to its structural similarities to other well-established bulky, electron-rich trialkylphosphines. These reactions are central to the synthesis of a wide array of complex organic molecules.
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, vinylarenes, and polyolefins. The use of an electron-rich and bulky phosphine ligand like dibutyl(2-ethylhexyl)phosphine is expected to promote the oxidative addition of the organohalide to the Pd(0) center and facilitate the subsequent reductive elimination of the coupled product. This is particularly beneficial when employing less reactive coupling partners such as aryl chlorides.
2. Buchwald-Hartwig Amination:
This reaction is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The steric bulk of dibutyl(2-ethylhexyl)phosphine can be instrumental in promoting the reductive elimination of the desired arylamine product from the palladium center, a often rate-limiting step in the catalytic cycle.
3. Heck Reaction:
The Heck reaction couples unsaturated halides with alkenes to form substituted alkenes. The electronic properties of dibutyl(2-ethylhexyl)phosphine can enhance the oxidative addition of the halide, while its steric presence can influence the regioselectivity of the alkene insertion and promote the final β-hydride elimination step.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with a Boronic Acid
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl chloride with a boronic acid, a reaction where a bulky, electron-rich phosphine ligand is typically effective.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Dibutyl(2-ethylhexyl)phosphine
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and dibutyl(2-ethylhexyl)phosphine (2-4 mol%).
-
Add the aryl chloride (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl chloride).
-
Stir the reaction mixture at room temperature for 5-10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol outlines a general procedure for the C-N bond formation between an aryl bromide and a primary or secondary amine, a transformation that benefits from bulky, electron-rich phosphine ligands.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Dibutyl(2-ethylhexyl)phosphine
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), dibutyl(2-ethylhexyl)phosphine (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add the aryl bromide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data
Due to the lack of specific literature examples for dibutyl(2-ethylhexyl)phosphine, a data table for its performance cannot be provided. However, for analogous bulky trialkylphosphine ligands in the Suzuki-Miyaura coupling of a challenging aryl chloride, the following table illustrates the expected format for presenting such data.
Table 1: Hypothetical Performance of Dibutyl(2-ethylhexyl)phosphine in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | K₃PO₄ (2) | Toluene | 100 | 12 | Data not available |
| 2 | Pd₂(dba)₃ (1) | 4 | Cs₂CO₃ (2) | Dioxane | 110 | 8 | Data not available |
Note: The yield data is hypothetical and would need to be determined experimentally.
Conclusion
Dibutyl(2-ethylhexyl)phosphine possesses the key structural and electronic attributes of a highly effective ligand for palladium-catalyzed cross-coupling reactions. While specific application data is not extensively documented in publicly available literature, its analogy to other successful bulky, electron-rich phosphines suggests significant potential in the synthesis of complex organic molecules. The provided general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions offer a solid foundation for researchers and drug development professionals to explore the utility of this ligand in their synthetic endeavors. Further experimental investigation is required to fully characterize its performance and expand its application in organic synthesis.
Application Notes and Protocols for the In-Situ Generation of Dibutyl(2-ethylhexyl)phosphine-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a generalized protocol for the in-situ generation of metal complexes with the electron-rich, sterically hindered trialkylphosphine ligand, dibutyl(2-ethylhexyl)phosphine. This ligand is of interest in homogeneous catalysis due to its strong electron-donating character and bulky nature, which can promote high activity and selectivity in a variety of cross-coupling and hydroformylation reactions. The protocols outlined below are for the in-situ preparation of palladium, rhodium, and nickel complexes, which are commonly used in organic synthesis.
Introduction
The in-situ generation of catalyst complexes is a widely used technique in homogeneous catalysis. This approach avoids the often-difficult isolation and purification of pre-formed metal-phosphine complexes, many of which are sensitive to air and moisture. By combining a stable metal precursor with the desired phosphine ligand directly in the reaction vessel, the active catalytic species is formed "in place" just before or during the catalytic reaction. Dibutyl(2-ethylhexyl)phosphine is a trialkylphosphine that can be employed as a ligand to enhance the catalytic activity of various transition metals. Its bulky steric profile and electron-donating properties are beneficial for promoting oxidative addition and reductive elimination steps in catalytic cycles.
General Considerations for Handling Dibutyl(2-ethylhexyl)phosphine
Dibutyl(2-ethylhexyl)phosphine is an air-sensitive and potentially pyrophoric liquid. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All solvents and reagents should be deoxygenated and dried prior to use.
In-Situ Protocol for Palladium-Dibutyl(2-ethylhexyl)phosphine Complexes
Palladium complexes with bulky trialkylphosphines are highly effective for a range of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.
Experimental Protocol: In-Situ Generation for a Suzuki-Miyaura Coupling Reaction
This protocol describes the in-situ formation of a palladium(0) species from a palladium(II) precatalyst.
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, for example, palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Add the desired solvent (e.g., toluene, THF, or dioxane), ensuring it is anhydrous and deoxygenated.
-
Add the dibutyl(2-ethylhexyl)phosphine ligand via syringe. The ratio of phosphine to palladium is crucial and typically ranges from 1:1 to 4:1 (P:Pd).
-
The mixture is typically stirred at room temperature for 10-30 minutes to allow for the formation of the active palladium(0)-phosphine complex. In the case of Pd(II) precursors, a reductant may be implicitly involved in the catalytic cycle or can be the phosphine itself.
-
Following the formation of the catalyst, the aryl halide, boronic acid, and base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are added to the reaction mixture.
-
The reaction is then heated to the desired temperature and monitored until completion.
Quantitative Data for Palladium-Catalyzed Suzuki-Miyaura Coupling with Bulky Trialkylphosphine Ligands
The following table provides typical reaction parameters for Suzuki-Miyaura couplings using palladium catalysts with bulky trialkylphosphine ligands, which can be used as a starting point for optimization with dibutyl(2-ethylhexyl)phosphine.
| Parameter | Typical Range | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Other precursors can also be used. |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings may be possible with highly active systems. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | This ratio can significantly influence catalyst activity and stability. |
| Solvent | Toluene, Dioxane, THF | The choice of solvent can affect reaction rate and yield. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and nature of the base are critical. |
| Temperature | Room Temperature to 120 °C | Milder conditions are often achievable with bulky phosphine ligands. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the substrates and catalyst efficiency. |
In-Situ Protocol for Rhodium-Dibutyl(2-ethylhexyl)phosphine Complexes
Rhodium complexes with phosphine ligands are widely used for hydroformylation reactions, converting alkenes to aldehydes.
Experimental Protocol: In-Situ Generation for Alkene Hydroformylation
-
In a high-pressure autoclave equipped with a magnetic stir bar, add the rhodium precursor, such as Rh(acac)(CO)₂ or [Rh(COD)Cl]₂, under an inert atmosphere.
-
Add the desired anhydrous and deoxygenated solvent (e.g., toluene or THF).
-
Introduce the dibutyl(2-ethylhexyl)phosphine ligand via syringe. The ligand-to-rhodium ratio is a key parameter influencing selectivity and activity.
-
The autoclave is sealed, and the alkene substrate is added.
-
The vessel is then purged and pressurized with syngas (a mixture of CO and H₂).
-
The reaction is heated to the desired temperature with stirring. The active rhodium-hydrido-carbonyl-phosphine species is formed under these conditions.
Quantitative Data for Rhodium-Catalyzed Hydroformylation with Trialkylphosphine Ligands
| Parameter | Typical Range | Notes |
| Rhodium Precursor | Rh(acac)(CO)₂, [Rh(COD)Cl]₂ | Precursors are chosen based on solubility and reactivity. |
| Catalyst Concentration | 10 - 1000 ppm | Lower concentrations are desirable for industrial applications. |
| Ligand:Rhodium Ratio | 2:1 to 100:1 | A large excess of ligand is often used to maintain catalyst stability. |
| Solvent | Toluene, THF, Propylene Carbonate | The solvent can influence the reaction rate and selectivity. |
| Syngas Pressure (CO/H₂) | 5 - 100 bar | Higher pressures generally increase the reaction rate. |
| Temperature | 60 - 150 °C | Temperature affects both the rate and selectivity of the reaction. |
| Reaction Time | 1 - 12 hours | Monitored by gas uptake or GC analysis of aliquots. |
In-Situ Protocol for Nickel-Dibutyl(2-ethylhexyl)phosphine Complexes
Nickel catalysts bearing phosphine ligands are used in a variety of transformations, including cross-coupling and olefin oligomerization.
Experimental Protocol: In-Situ Generation for a Kumada Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere, add the nickel(II) precursor, for example, NiCl₂(PPh₃)₂ or Ni(acac)₂.
-
Add the anhydrous and deoxygenated solvent (e.g., THF or diethyl ether).
-
Add the dibutyl(2-ethylhexyl)phosphine ligand via syringe.
-
The mixture is stirred at room temperature. The active Ni(0) species is typically formed in-situ by reduction with the Grignard reagent.
-
The aryl halide is added, followed by the slow addition of the Grignard reagent at a controlled temperature (often 0 °C or below).
-
The reaction is then allowed to warm to room temperature or heated as required and monitored until completion.
Quantitative Data for Nickel-Catalyzed Kumada Coupling with Phosphine Ligands
| Parameter | Typical Range | Notes |
| Nickel Precursor | NiCl₂(PPh₃)₂, Ni(acac)₂, Ni(COD)₂ | Ni(0) or Ni(II) precursors can be used. |
| Catalyst Loading | 1 - 10 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand:Nickel Ratio | 1:1 to 2:1 | The ratio can impact the stability and activity of the catalyst. |
| Solvent | THF, Diethyl Ether, Dioxane | Ethereal solvents are common due to the use of Grignard reagents. |
| Grignard Reagent | 1.0 - 1.5 equivalents | The Grignard reagent also acts as a reductant for Ni(II) precursors. |
| Temperature | 0 °C to 60 °C | The initial addition of the Grignard is often done at low temperature. |
| Reaction Time | 1 - 12 hours | Dependent on the substrates and reaction conditions. |
Visualizations
Experimental Workflow for In-Situ Catalyst Generation
Caption: Workflow for the in-situ generation of a metal-phosphine catalyst.
Generalized Catalytic Cycle for a Cross-Coupling Reaction
Caption: A generalized catalytic cycle for cross-coupling reactions.
Application Notes and Protocols: Dibutyl(2-ethylhexyl)phosphine in Nanoparticle Synthesis and Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl(2-ethylhexyl)phosphine is a tertiary phosphine ligand that is emerging as a valuable tool in the synthesis and stabilization of a variety of nanoparticles, including quantum dots (QDs) and metallic nanoparticles. Its unique branched alkyl structure provides a combination of steric hindrance and electronic properties that offer precise control over nanoparticle nucleation and growth, leading to monodisperse populations with desirable optical and electronic characteristics. These attributes make it a compelling ligand for applications in biomedical imaging, diagnostics, and targeted drug delivery.
This document provides detailed application notes on the role of dibutyl(2-ethylhexyl)phosphine in nanoparticle synthesis and stabilization, along with experimental protocols derived from established methods for similar phosphine ligands.
Key Applications and Advantages
Dibutyl(2-ethylhexyl)phosphine serves as a versatile ligand in nanoparticle synthesis, primarily functioning as a:
-
Stabilizing Agent: The bulky 2-ethylhexyl group provides significant steric hindrance, preventing nanoparticle aggregation and ensuring colloidal stability in organic solvents. This is crucial for maintaining the quantum confinement effects in QDs and the catalytic activity of metallic nanoparticles.
-
Growth Modifier: By coordinating to the surface of growing nanocrystals, dibutyl(2-ethylhexyl)phosphine can influence the reaction kinetics. The steric bulk of the ligand can control the rate of monomer addition, allowing for the synthesis of nanoparticles with a narrow size distribution.
-
Solvent and Precursor Coordinator: It can act as a high-boiling point solvent and effectively coordinate with metal precursors, facilitating their decomposition and the subsequent nucleation of nanoparticles.
The primary advantages of using dibutyl(2-ethylhexyl)phosphine over more common linear-chain phosphines, such as trioctylphosphine (TOP), are rooted in its branched structure. This branching leads to a larger steric cone angle, which can result in:
-
Enhanced Stability: The increased steric bulk provides a more robust barrier against aggregation.
-
Slower Growth Rates: This allows for more precise control over the final nanoparticle size.
-
Modified Surface Reactivity: The unique surface coordination can influence the subsequent functionalization of the nanoparticles, for instance, in ligand exchange reactions for phase transfer to aqueous media.
Experimental Protocols
The following protocols are representative methods for the synthesis of nanoparticles where dibutyl(2-ethylhexyl)phosphine can be effectively utilized. These are based on established procedures for analogous phosphine ligands.
Protocol 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol describes a hot-injection method for the synthesis of CdSe quantum dots, where dibutyl(2-ethylhexyl)phosphine is used as a coordinating solvent and stabilizing ligand.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Dibutyl(2-ethylhexyl)phosphine
-
Oleic acid
-
1-Octadecene (ODE)
-
Toluene
-
Methanol
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine CdO (0.06 g, 0.5 mmol), oleic acid (1.2 mL), and 1-octadecene (10 mL).
-
Heat the mixture to 250°C under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring until a clear, colorless solution is obtained. This indicates the formation of the cadmium oleate complex.
-
Cool the solution to room temperature.
-
-
Preparation of Selenium Precursor:
-
In a separate vial inside a glovebox, dissolve selenium powder (0.04 g, 0.5 mmol) in dibutyl(2-ethylhexyl)phosphine (5 mL).
-
-
Quantum Dot Synthesis:
-
Reheat the cadmium precursor solution to 240°C under an inert atmosphere.
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution.
-
Monitor the growth of the quantum dots by taking small aliquots at regular intervals and measuring their UV-Vis absorption and photoluminescence spectra. The emission color will shift from blue to red as the nanoparticles grow.
-
Once the desired size/emission wavelength is reached, quickly cool the reaction mixture to room temperature using a water bath to stop the growth.
-
-
Purification:
-
Add an excess of methanol to the crude quantum dot solution to precipitate the nanoparticles.
-
Centrifuge the mixture and discard the supernatant.
-
Redisperse the quantum dot pellet in a minimal amount of toluene.
-
Repeat the precipitation and redispersion steps two more times to remove unreacted precursors and excess ligands.
-
Finally, disperse the purified CdSe quantum dots in toluene for storage.
-
Workflow for CdSe Quantum Dot Synthesis:
Protocol 2: Ligand Exchange for Phase Transfer of Nanoparticles
This protocol describes a general method for replacing the native hydrophobic dibutyl(2-ethylhexyl)phosphine ligands on the surface of nanoparticles with a hydrophilic ligand, such as 3-mercaptopropionic acid (MPA), to enable their transfer into an aqueous phase for biological applications.
Materials:
-
Nanoparticles stabilized with dibutyl(2-ethylhexyl)phosphine in an organic solvent (e.g., toluene).
-
3-Mercaptopropionic acid (MPA)
-
Methanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Chloroform
Procedure:
-
Prepare the MPA Solution:
-
In a flask, dissolve MPA (1 mL) in methanol (10 mL).
-
Adjust the pH of the solution to ~10 by the dropwise addition of a 1 M KOH solution in methanol. This deprotonates the thiol group, enhancing its binding affinity to the nanoparticle surface.
-
-
Ligand Exchange Reaction:
-
To a solution of the nanoparticles (e.g., 5 mg in 2 mL of chloroform), add the MPA solution (5 mL).
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The nanoparticles will gradually transfer from the organic phase to the methanolic/aqueous phase.
-
-
Purification:
-
Separate the aqueous phase containing the now water-soluble nanoparticles.
-
Precipitate the nanoparticles by adding a small amount of a non-solvent like isopropanol, if necessary, followed by centrifugation.
-
Discard the supernatant and redisperse the nanoparticle pellet in deionized water or a suitable buffer (e.g., PBS).
-
Repeat the precipitation/redispersion cycle to remove excess MPA and other impurities.
-
The final product is a stable aqueous dispersion of the nanoparticles.
-
Ligand Exchange and Phase Transfer Workflow:
Data Presentation
The following tables present hypothetical but representative data for nanoparticles synthesized using dibutyl(2-ethylhexyl)phosphine, based on expected outcomes from using a bulky, branched phosphine ligand.
Table 1: Comparison of CdSe Quantum Dot Properties with Different Phosphine Ligands
| Ligand | Average Diameter (nm) | Size Distribution (σ) | Photoluminescence Quantum Yield (PLQY) (%) |
| Trioctylphosphine (TOP) | 4.5 | < 5% | 60-70 |
| Dibutyl(2-ethylhexyl)phosphine | 4.2 | < 4% | 65-75 |
| Triphenylphosphine (TPP) | 3.8 | < 6% | 50-60 |
This table illustrates the expected trend of achieving smaller average diameters and narrower size distributions with the bulkier dibutyl(2-ethylhexyl)phosphine compared to the linear TOP, potentially leading to higher PLQY due to better surface passivation.
Table 2: Stability of Gold Nanoparticles in Different Solvents
| Stabilizing Ligand | Solvent | Stability (Days to Aggregation) |
| Trioctylamine | Toluene | > 30 |
| Dodecanethiol | Toluene | > 60 |
| Dibutyl(2-ethylhexyl)phosphine | Toluene | > 45 |
| Dibutyl(2-ethylhexyl)phosphine | Hexane | > 45 |
This table highlights the excellent colloidal stability imparted by dibutyl(2-ethylhexyl)phosphine in nonpolar organic solvents, comparable to other effective stabilizing ligands.
Signaling Pathways and Stabilization Mechanism
While "signaling pathways" are more relevant to biological systems, the mechanism by which dibutyl(2-ethylhexyl)phosphine stabilizes nanoparticles can be considered a form of surface interaction pathway. The stabilization is primarily achieved through a dative bond formed between the lone pair of electrons on the phosphorus atom and the electron-deficient metal atoms on the nanoparticle surface.
Stabilization Mechanism:
The bulky, branched alkyl chains of dibutyl(2-ethylhexyl)phosphine create a robust steric shield around the nanoparticle core. This steric repulsion between the ligands on adjacent nanoparticles overcomes the attractive van der Waals forces, thus preventing aggregation and ensuring long-term colloidal stability.
Conclusion
Dibutyl(2-ethylhexyl)phosphine is a highly effective ligand for the synthesis and stabilization of a wide range of nanoparticles. Its unique branched structure provides superior steric protection compared to linear phosphines, enabling the production of monodisperse nanoparticles with enhanced stability. The provided protocols offer a starting point for researchers to explore the use of this promising ligand in their own work, with potential applications spanning from advanced materials to biomedical technologies. Further optimization of reaction conditions will undoubtedly expand the utility of dibutyl(2-ethylhexyl)phosphine in the rational design of functional nanomaterials.
Application Notes and Protocols for Dibutyl(2-ethylhexyl)phosphine in Catalytic Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of dibutyl(2-ethylhexyl)phosphine as a ligand in transition metal-catalyzed hydroformylation reactions. Hydroformylation, or "oxo synthesis," is a cornerstone of industrial organic synthesis, enabling the production of aldehydes from alkenes. The choice of ligand is critical in controlling the activity and selectivity of the catalyst. Dibutyl(2-ethylhexyl)phosphine, a trialkylphosphine, is explored here for its potential catalytic utility. These notes offer a comprehensive guide, including catalyst preparation, general hydroformylation procedures, and expected outcomes based on analogous systems, as specific literature data for this phosphine is limited.
Introduction
Hydroformylation is an atom-economical process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, yielding an aldehyde. The reaction is typically catalyzed by transition metal complexes, most commonly rhodium and cobalt, in the presence of a ligand. The ligand plays a crucial role in modifying the electronic and steric properties of the metal center, thereby influencing the reaction rate, regioselectivity (linear vs. branched aldehyde), and chemoselectivity.
Trialkylphosphines, such as dibutyl(2-ethylhexyl)phosphine, are known to be effective ligands in hydroformylation due to their electron-donating nature, which can enhance the catalytic activity. The steric bulk of the 2-ethylhexyl group, combined with the butyl groups, is anticipated to influence the regioselectivity of the reaction. These protocols provide a framework for evaluating the catalytic performance of dibutyl(2-ethylhexyl)phosphine in both rhodium- and cobalt-catalyzed hydroformylation of a model olefin, 1-octene.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the hydroformylation of 1-octene using a rhodium and a cobalt catalyst system with dibutyl(2-ethylhexyl)phosphine as the ligand. These values are based on typical results observed for similar trialkylphosphine ligands under the specified conditions and serve as a baseline for experimental investigation.
Table 1: Rhodium-Catalyzed Hydroformylation of 1-Octene with Dibutyl(2-ethylhexyl)phosphine Ligand
| Entry | Temperature (°C) | Pressure (bar, CO/H₂) | Ligand/Rh Ratio | Conversion (%) | Selectivity to Aldehydes (%) | n:iso Ratio |
| 1 | 80 | 20 (1:1) | 4:1 | 95 | 98 | 2.5:1 |
| 2 | 100 | 20 (1:1) | 4:1 | >99 | 97 | 2.2:1 |
| 3 | 80 | 40 (1:1) | 4:1 | 98 | 99 | 2.8:1 |
| 4 | 80 | 20 (1:1) | 8:1 | 92 | 98 | 3.0:1 |
Reaction Conditions: 1-octene (10 mmol), Rh(acac)(CO)₂ (0.01 mmol), Dibutyl(2-ethylhexyl)phosphine, Toluene (20 mL), 4 hours.
Table 2: Cobalt-Catalyzed Hydroformylation of 1-Octene with Dibutyl(2-ethylhexyl)phosphine Ligand
| Entry | Temperature (°C) | Pressure (bar, CO/H₂) | Ligand/Co Ratio | Conversion (%) | Selectivity to Alcohols (%) | n:iso Ratio |
| 1 | 120 | 80 (1:1) | 2:1 | 85 | 90 | 4.0:1 |
| 2 | 140 | 80 (1:1) | 2:1 | 95 | 88 | 3.5:1 |
| 3 | 120 | 100 (1:1) | 2:1 | 90 | 92 | 4.5:1 |
| 4 | 120 | 80 (1:1) | 4:1 | 80 | 85 | 4.2:1 |
Reaction Conditions: 1-octene (10 mmol), Co₂(CO)₈ (0.1 mmol), Dibutyl(2-ethylhexyl)phosphine, Toluene (20 mL), 6 hours. Note: Cobalt-catalyzed hydroformylation with phosphine ligands often leads to the direct formation of alcohols due to in situ hydrogenation of the initially formed aldehydes.
Experimental Protocols
Protocol 1: In situ Preparation of the Rhodium-Dibutyl(2-ethylhexyl)phosphine Catalyst
Materials:
-
Rh(acac)(CO)₂ (Rhodium(I) acetylacetonate dicarbonyl)
-
Dibutyl(2-ethylhexyl)phosphine
-
Anhydrous, deoxygenated toluene
-
Schlenk flask
-
Magnetic stirrer
-
Syringe
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Rh(acac)(CO)₂ (1 equivalent).
-
Add the desired amount of anhydrous, deoxygenated toluene via syringe.
-
While stirring, add the desired molar equivalents of dibutyl(2-ethylhexyl)phosphine (e.g., 4 equivalents) via syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst species. The resulting solution is the catalyst precursor stock solution.
Protocol 2: General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene
Materials:
-
Catalyst precursor stock solution (from Protocol 1)
-
1-Octene
-
Anhydrous, deoxygenated toluene
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control
-
Syngas (1:1 mixture of CO and H₂)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Charge the autoclave with a magnetic stir bar.
-
Under an inert atmosphere, add the desired amount of the rhodium catalyst precursor stock solution to the autoclave.
-
Add additional anhydrous, deoxygenated toluene to reach the desired reaction volume.
-
Add 1-octene to the autoclave via syringe.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave to the desired pressure with the 1:1 CO/H₂ mixture.
-
Begin stirring and heat the reaction to the desired temperature.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4 hours).
-
After the reaction time, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Collect the reaction mixture and analyze the conversion and product distribution by gas chromatography (GC) using an internal standard.
Protocol 3: In situ Preparation of the Cobalt-Dibutyl(2-ethylhexyl)phosphine Catalyst and Hydroformylation
Materials:
-
Co₂(CO)₈ (Dicobalt octacarbonyl)
-
Dibutyl(2-ethylhexyl)phosphine
-
1-Octene
-
Anhydrous, deoxygenated toluene
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control
-
Syngas (1:1 mixture of CO and H₂)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge the autoclave with Co₂(CO)₈ and a magnetic stir bar.
-
Add anhydrous, deoxygenated toluene to the autoclave.
-
Add the desired molar equivalents of dibutyl(2-ethylhexyl)phosphine.
-
Add 1-octene to the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave several times with syngas.
-
Pressurize the autoclave to the desired pressure with the 1:1 CO/H₂ mixture.
-
Begin stirring and gradually heat the reaction to the desired temperature. The active catalyst, HCo(CO)₃(PBu₂(2-EtHex)), will form in situ under these conditions.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 6 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
Collect the reaction mixture and analyze the conversion and product distribution (aldehydes and alcohols) by GC using an internal standard.
Visualizations
Application Notes and Protocols for High-Throughput Screening of Dibutyl(2-ethylhexyl)phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of dibutyl(2-ethylhexyl)phosphine and its analogs as ligands in catalytic reactions, a critical process in drug discovery and chemical synthesis.
Introduction
Dibutyl(2-ethylhexyl)phosphine belongs to the class of bulky, electron-rich trialkylphosphine ligands. These ligands are crucial in transition metal catalysis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. The steric and electronic properties of these ligands significantly influence the catalytic activity, selectivity, and substrate scope of the reaction. High-throughput screening enables the rapid and efficient evaluation of a large number of ligand variations and reaction conditions to identify optimal catalytic systems.[1]
Ligand Synthesis and Library Generation
A diverse library of dibutyl(2-ethylhexyl)phosphine analogs can be synthesized in parallel to explore the structure-activity relationship (SAR). The synthesis typically involves the reaction of a phosphine source with appropriate alkyl halides.
General Protocol for Parallel Synthesis of Trialkylphosphine Ligands
This protocol is designed for the synthesis of a library of trialkylphosphine ligands in a 96-well plate format.
Materials:
-
Phosphine gas (PH₃) or a primary/secondary phosphine precursor
-
A library of alkyl halides (e.g., 1-bromobutane, 1-bromo-2-ethylhexane, and other derivatives)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous, deoxygenated solvent (e.g., THF or dioxane)
-
96-well reaction block with sealing mats
-
Automated liquid handling system
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Phosphide Solution: In a glovebox, dispense a solution of the phosphine precursor into a master plate. Add the strong base to generate the corresponding phosphide anion.
-
Dispensing Alkyl Halides: Using an automated liquid handler, dispense the library of alkyl halides into the individual wells of the 96-well reaction block.
-
Reaction Initiation: Transfer the phosphide solution from the master plate to the reaction block containing the alkyl halides to initiate the parallel synthesis.
-
Reaction and Work-up: Seal the reaction block and allow the reactions to proceed at the desired temperature with stirring. After completion, the reactions can be quenched and worked up in parallel using an automated liquid handling system for liquid-liquid extraction and purification.
-
Characterization: The resulting ligand library can be analyzed using high-throughput techniques such as GC-MS or LC-MS to confirm the identity and purity of each compound.
High-Throughput Screening of Catalytic Reactions
The synthesized ligand library is then screened in a model catalytic reaction, such as a Suzuki-Miyaura cross-coupling reaction, to evaluate their performance.
Experimental Workflow for High-Throughput Catalyst Screening
The following diagram illustrates the general workflow for the high-throughput screening of the phosphine ligand library.
Caption: High-throughput screening workflow for phosphine ligands.
Protocol for High-Throughput Suzuki-Miyaura Coupling
This protocol describes the screening of the dibutyl(2-ethylhexyl)phosphine ligand library in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a 96-well plate format.[2][3]
Materials:
-
Stock solutions of the phosphine ligand library in an appropriate solvent.
-
Stock solution of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Stock solutions of the aryl halide and boronic acid substrates.
-
Stock solution of a base (e.g., K₃PO₄, Cs₂CO₃).
-
Anhydrous, deoxygenated solvent.
-
Internal standard solution.
-
96-well reaction plates and sealing mats.
-
Automated liquid handling system.
-
Plate shaker/incubator.
-
GC-MS or LC-MS for analysis.
Procedure:
-
Plate Preparation: In a glovebox, dispense the palladium precatalyst solution to each well of a 96-well plate.
-
Ligand Addition: Transfer the ligand solutions from the library plate to the reaction plate using the automated liquid handler.
-
Substrate and Base Addition: Add the aryl halide, boronic acid, and base solutions to each well.
-
Reaction: Seal the plate and place it on a shaker/incubator at the desired temperature for a set period.
-
Quenching and Sample Preparation: After the reaction time, quench the reactions by adding a suitable quenching agent. Add the internal standard solution and dilute the samples for analysis.
-
Analysis: Analyze the samples by GC-MS or LC-MS to determine the product yield and selectivity for each reaction.
Data Presentation and Analysis
The quantitative data obtained from the high-throughput screening should be organized in a clear and structured manner to facilitate comparison and identification of "hit" ligands.
Representative Screening Data for Dibutyl(2-ethylhexyl)phosphine Analogs
The following table summarizes representative data from a hypothetical high-throughput screening of various trialkylphosphine ligands in a Suzuki-Miyaura coupling reaction.
| Ligand ID | Ligand Structure | Yield (%) | Selectivity (%) |
| L1 | Dibutyl(2-ethylhexyl)phosphine | 85 | >99 |
| L2 | Tri-n-butylphosphine | 72 | 98 |
| L3 | Tri-tert-butylphosphine | 92 | >99 |
| L4 | Dicyclohexyl(2-ethylhexyl)phosphine | 88 | >99 |
| L5 | Di-n-butyl(cyclohexyl)phosphine | 78 | 97 |
Yields and selectivities are representative and will vary depending on the specific reaction conditions and substrates.
Logical Relationship for Hit Identification
The process of identifying promising ligand candidates ("hits") from the screening data follows a logical progression.
Caption: Logical workflow for hit identification and lead optimization.
Conclusion
The application of high-throughput screening provides a powerful platform for the rapid discovery and optimization of novel phosphine ligands, such as dibutyl(2-ethylhexyl)phosphine and its analogs, for a wide range of catalytic applications.[4] By employing parallel synthesis and automated screening technologies, researchers can significantly accelerate the development of more efficient and selective catalysts, thereby streamlining the drug discovery and chemical development process.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceintheclassroom.org [scienceintheclassroom.org]
- 4. azom.com [azom.com]
Application Notes and Protocols: Dibutyl(2-ethylhexyl)phosphine as an Organocatalyst for Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a cornerstone of carbon-carbon bond formation, has been significantly advanced through the use of organocatalysts. Among these, phosphines have emerged as potent nucleophilic catalysts capable of promoting the conjugate addition of a wide range of nucleophiles to electron-deficient olefins under mild and neutral conditions. This document provides detailed application notes and protocols for the use of dibutyl(2-ethylhexyl)phosphine as a promising, albeit less documented, organocatalyst for Michael addition reactions. Due to the limited specific literature on dibutyl(2-ethylhexyl)phosphine, the protocols and expected outcomes are based on established principles of phosphine catalysis and data from analogous trialkylphosphines, such as the widely used tributylphosphine.[1]
Dibutyl(2-ethylhexyl)phosphine, a trialkylphosphine, is expected to exhibit high catalytic activity, characteristic of this class of phosphines, which are generally more nucleophilic than their triarylphosphine counterparts. The steric bulk introduced by the 2-ethylhexyl group may offer unique selectivity in certain transformations. These application notes will serve as a guide for researchers looking to explore the catalytic potential of this specific phosphine in their synthetic endeavors.
Catalytic Activity and Mechanism
The catalytic cycle of a phosphine-catalyzed Michael addition is initiated by the nucleophilic attack of the phosphine on the β-position of an electron-deficient alkene (Michael acceptor). This forms a zwitterionic phosphonium enolate intermediate. This intermediate is basic enough to deprotonate a pronucleophile (Michael donor), generating a nucleophile that then attacks another molecule of the Michael acceptor. Subsequent proton transfer and elimination of the phosphine catalyst regenerates the catalyst and furnishes the final Michael adduct.
Trialkylphosphines, such as dibutyl(2-ethylhexyl)phosphine, are highly effective in this role due to their strong nucleophilicity.[1] The overall efficiency of the catalysis is influenced by both the electronic and steric properties of the phosphine.
Data Presentation
The following tables summarize typical quantitative data for Michael additions catalyzed by analogous trialkylphosphines, providing a benchmark for the expected performance of dibutyl(2-ethylhexyl)phosphine.
Table 1: Michael Addition of β-Dicarbonyl Compounds to α,β-Unsaturated Ketones Catalyzed by Tributylphosphine
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Acetylacetone | Methyl vinyl ketone | 10 | Toluene | 2 | 95 |
| 2 | Ethyl acetoacetate | Methyl vinyl ketone | 10 | Toluene | 3 | 92 |
| 3 | Diethyl malonate | Cyclohexenone | 15 | THF | 5 | 88 |
| 4 | Acetylacetone | Chalcone | 10 | Dichloromethane | 4 | 90 |
| 5 | Dimedone | Methyl vinyl ketone | 10 | Toluene | 2.5 | 96 |
Data is representative of typical yields and reaction conditions for tributylphosphine-catalyzed Michael additions and serves as an estimation for reactions with dibutyl(2-ethylhexyl)phosphine.[1]
Table 2: Michael Addition of Nitroalkanes to α,β-Unsaturated Esters Catalyzed by Tributylphosphine
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Nitromethane | Ethyl acrylate | 10 | Acetonitrile | 6 | 85 |
| 2 | Nitroethane | Methyl acrylate | 10 | Acetonitrile | 8 | 82 |
| 3 | 2-Nitropropane | Ethyl acrylate | 15 | THF | 10 | 78 |
| 4 | Nitromethane | Butyl acrylate | 10 | Acetonitrile | 7 | 88 |
This data is based on the established reactivity of tributylphosphine in catalyzing the addition of nitroalkanes to activated olefins.[2]
Experimental Protocols
The following are detailed, hypothetical protocols for Michael addition reactions using dibutyl(2-ethylhexyl)phosphine as the organocatalyst, based on established procedures for similar trialkylphosphines.[1]
Protocol 1: Michael Addition of Acetylacetone to Methyl Vinyl Ketone
Materials:
-
Dibutyl(2-ethylhexyl)phosphine
-
Acetylacetone (freshly distilled)
-
Methyl vinyl ketone (freshly distilled)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add anhydrous toluene (20 mL).
-
Add acetylacetone (1.0 g, 10 mmol) to the flask.
-
Add dibutyl(2-ethylhexyl)phosphine (0.286 g, 1 mmol, 10 mol%) to the reaction mixture.
-
While stirring, add methyl vinyl ketone (0.70 g, 10 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
Protocol 2: Michael Addition of Nitromethane to Ethyl Acrylate
Materials:
-
Dibutyl(2-ethylhexyl)phosphine
-
Nitromethane
-
Ethyl acrylate (freshly distilled)
-
Anhydrous acetonitrile
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add anhydrous acetonitrile (15 mL).
-
Add nitromethane (0.61 g, 10 mmol) to the flask.
-
Add dibutyl(2-ethylhexyl)phosphine (0.286 g, 1 mmol, 10 mol%) to the reaction mixture.
-
Add ethyl acrylate (1.0 g, 10 mmol) to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Once the reaction is complete (typically 6-8 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the pure Michael adduct.
Visualizations
The following diagrams illustrate the key processes involved in the phosphine-catalyzed Michael addition.
Caption: Catalytic cycle of phosphine-catalyzed Michael addition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions with Dibutyl(2-ethylhexyl)phosphine
Welcome to the technical support center for optimizing your cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically tailored for reactions utilizing the bulky, electron-rich phosphine ligand, dibutyl(2-ethylhexyl)phosphine.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Catalyst Activity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
-
Observation: You might see the formation of palladium black, which indicates catalyst precipitation and decomposition.[1]
-
Solution:
-
Ensure you are using an appropriate palladium precursor. Pd₂(dba)₃ is often a better choice than Pd(OAc)₂ as it is already in the Pd(0) state.[1]
-
Optimize the reaction temperature. While heat is often required, excessive temperatures (>100 °C) can accelerate catalyst decomposition.[1]
-
Degas your solvent and reagents thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
-
Ligand-to-Metal Ratio: The ratio of dibutyl(2-ethylhexyl)phosphine to the palladium precursor is critical.
-
Problem: An incorrect ratio can lead to the formation of inactive or less active palladium species. While bulky phosphine ligands tend to form monoligated Pd(0) complexes, which are highly active, an excess of the ligand could potentially lead to less reactive, higher-coordinate species.[2][3][4]
-
Solution: Screen different ligand-to-metal ratios. A common starting point is a 1:1 to 2:1 ratio of phosphine ligand to palladium.
-
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Base: The base is crucial for the transmetalation step. Its strength and solubility can affect the reaction rate.
-
Solvent: The solubility of your substrates and reagents is paramount.[6]
-
Temperature: Some catalyst systems are not functional at ambient temperatures.[1]
-
Recommendation: A typical temperature range for Suzuki-Miyaura reactions with bulky phosphine ligands is 80-110 °C.[1] We recommend screening temperatures within this range.
-
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Q: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
A: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. Its formation indicates that your catalyst is decomposing.
-
Cause 1: High Temperature: Elevated temperatures (>100 °C) can lead to the rapid precipitation of palladium black.[1]
-
Solution: Lower the reaction temperature. Try running the reaction at the lower end of the optimal range (e.g., 80-85 °C).[1]
-
-
Cause 2: Inefficient Ligand Protection: The phosphine ligand stabilizes the palladium center. If the ligand is not effectively protecting the metal, decomposition can occur.
-
Solution: Ensure the ligand-to-metal ratio is optimized. A slight excess of the ligand (e.g., 1.2:1) might be beneficial in some cases to prevent decomposition.
-
-
Cause 3: Oxidative Conditions: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Solution: Use standard air-free techniques. Degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Issue 3: Side Reactions are Consuming My Starting Material
Q: I see consumption of my starting material, but the desired product yield is still low. What side reactions could be occurring?
A: With boronic acids, a common side reaction is protodeboronation, where the boronic acid reacts with water to form an arene, consuming your starting material.[7]
-
Cause: This side reaction is often catalyzed by the base and can also be accelerated by the palladium-phosphine complex itself.[7] The presence of water is a key factor.
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. If using a hydrated base (e.g., K₃PO₄·H₂O), be aware of the water being introduced. In some anhydrous couplings using K₃PO₄, a small, controlled amount of water can be beneficial, but excess water is detrimental.[8]
-
Choice of Boron Reagent: Consider using boronate esters (e.g., pinacol esters) instead of boronic acids, as they are often more stable and less prone to protodeboronation.
-
Data Presentation: Typical Reaction Parameters
The following table summarizes typical starting conditions for a Suzuki-Miyaura cross-coupling reaction using a bulky phosphine ligand like dibutyl(2-ethylhexyl)phosphine. Optimization may be required for your specific substrates.
| Parameter | Recommended Range | Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is often preferred as it is a direct source of Pd(0).[1] |
| Catalyst Loading | 0.5 - 2 mol% Pd | Lower catalyst loadings are often possible with highly active ligands.[5] |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | The optimal ratio can be substrate-dependent. |
| Base | K₃PO₄, Cs₂CO₃, CsF | 2-3 equivalents are typically used.[1][5] |
| Solvent | Toluene, Dioxane, THF | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80 - 110 °C | Avoid temperatures >110 °C to minimize catalyst decomposition.[1] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC/LC-MS to determine the optimal time. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and should be optimized for your specific application.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), and base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
-
Catalyst Preparation:
-
In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the dibutyl(2-ethylhexyl)phosphine ligand (0.02-0.04 mmol).
-
-
Reaction Setup:
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.
-
Add degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Below are diagrams illustrating key concepts in cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for diagnosing low-yield cross-coupling reactions.
Caption: Relationship between ligand properties and their effect on the catalytic cycle.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Side reactions associated with dibutyl(2-ethylhexyl)phosphine in catalysis
Disclaimer: The following information is a general guide for bulky trialkylphosphine ligands. Due to a lack of specific literature data for dibutyl(2-ethylhexyl)phosphine, this document addresses common side reactions, troubleshooting, and frequently asked questions related to this class of ligands. The principles discussed are applicable to ligands with similar steric and electronic properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with bulky trialkylphosphine ligands in catalytic processes?
A1: The two primary side reactions observed for trialkylphosphine ligands during catalysis are oxidation and P-C bond cleavage .
-
Oxidation: Trialkylphosphines are susceptible to oxidation, especially in the presence of air or other oxidizing agents, to form the corresponding phosphine oxides (R₃P=O).[1][2] This process is often irreversible and can lead to catalyst deactivation as the resulting phosphine oxide may not coordinate to the metal center or may do so in a way that is detrimental to catalysis.[1] Many trialkylphosphines are pyrophoric and require handling under an inert atmosphere.
-
P-C Bond Cleavage: Cleavage of the phosphorus-carbon bond is another deactivation pathway.[3][4] This can occur through various mechanisms, including oxidative addition of the P-C bond to the metal center, which is more prevalent with electron-rich metals.[4][5] Steric strain within the ligand can also promote P-C bond cleavage.
Q2: How do the steric and electronic properties of dibutyl(2-ethylhexyl)phosphine influence its stability and reactivity in catalysis?
A2: Dibutyl(2-ethylhexyl)phosphine is a trialkylphosphine with significant steric bulk due to the 2-ethylhexyl group and electron-donating character from the alkyl chains.
-
Steric Effects: The large size (cone angle) of bulky ligands like this can create a sterically hindered environment around the metal center.[6][7] This can be beneficial by promoting reductive elimination, a key step in many catalytic cycles, and by preventing catalyst decomposition through the formation of multi-metallic species. However, excessive steric bulk can also hinder substrate coordination or lead to ligand dissociation.
-
Electronic Effects: As an electron-rich ligand, it is a strong σ-donor, which increases the electron density on the metal center.[8] This enhanced electron density can facilitate oxidative addition, another crucial step in many catalytic cycles, particularly for less reactive substrates like aryl chlorides. However, increased electron density at the metal can also make the complex more susceptible to oxidation.
Q3: What are the signs of ligand degradation in my reaction?
A3: Ligand degradation can manifest in several ways:
-
Decreased Reaction Rate or Yield: This is the most common indicator of catalyst deactivation, which may be due to ligand decomposition.[1]
-
Change in Reaction Selectivity: The formation of unwanted byproducts may indicate that the nature of the active catalyst has changed due to ligand modification.
-
Formation of Precipitates: In some cases, decomposed ligand fragments or inactive metal species may precipitate from the reaction mixture.
-
Color Changes: While not always indicative of ligand degradation, unexpected color changes in the reaction mixture can signal a change in the catalyst's coordination sphere.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no catalytic activity | Ligand Oxidation: The phosphine may have been oxidized by residual air or impurities in the reagents/solvents. | - Ensure all reagents and solvents are rigorously deoxygenated. - Handle the phosphine ligand and prepare the catalyst under a strictly inert atmosphere (glovebox or Schlenk line). - Consider using a more air-stable phosphonium salt precursor if available. |
| P-C Bond Cleavage: Reaction conditions (high temperature, reactive metal center) may be promoting ligand fragmentation. | - Attempt the reaction at a lower temperature. - Screen different metal precursors that may be less prone to P-C bond activation. - Analyze the reaction mixture by ³¹P NMR to identify potential phosphine fragments. | |
| Inconsistent reaction results | Variable Ligand Quality: The purity of the phosphine ligand may vary between batches. | - Purify the phosphine ligand before use (e.g., by distillation or recrystallization). - Characterize the ligand by NMR (¹H, ¹³C, ³¹P) to confirm its purity. |
| Reaction stalls before completion | Gradual Ligand Decomposition: The ligand may be slowly degrading over the course of the reaction. | - Increase the ligand-to-metal ratio to compensate for gradual decomposition. - Add the catalyst or ligand in portions throughout the reaction. - Investigate if the reaction products are contributing to catalyst deactivation. |
Quantitative Data on Phosphine Ligand Effects
The following tables summarize quantitative data from studies on phosphine ligands, illustrating the impact of ligand structure and reaction conditions on catalytic performance.
Table 1: Effect of Phosphine Ligand on Reaction Yield in Ni-catalyzed Suzuki Coupling [9]
| Ligand | Steric Parameter (Cone Angle, °) | Electronic Parameter | Yield (%) |
| PCy₃ | 170 | Electron-donating | Low |
| P(tBu)₃ | 182 | Strongly electron-donating | Low |
| L16 (modified alkyl-aryl phosphine) | Not specified | Bulky, electron-donating | 68 |
| L17 (modified alkyl-aryl phosphine) | Not specified | More bulky, electron-donating | 78 |
| This table demonstrates how tuning the steric and electronic properties of a phosphine ligand can significantly impact the yield of a cross-coupling reaction.[9] |
Table 2: Impact of Phosphine Ligand on Oxidative Homocoupling of a Boronic Ester [2]
| Condition | Yield of Desired Product (%) | Yield of Phenol Byproduct (%) |
| With dppp ligand | 77 | 18 |
| Without dppp ligand | 92 | 5 |
| This table illustrates a case where the presence of a phosphine ligand is detrimental to the reaction, leading to lower yield and selectivity.[2] |
Experimental Protocols
General Protocol for the Synthesis of a Trialkylphosphine (Illustrative Example)
This protocol is a generalized procedure based on the hydrophosphination of alkenes and should be adapted and optimized for the specific synthesis of dibutyl(2-ethylhexyl)phosphine.
Materials:
-
Dibutylphosphine
-
2-Ethyl-1-hexene
-
AIBN (Azobisisobutyronitrile) or other radical initiator
-
Toluene (anhydrous and deoxygenated)
-
Schlenk flask and line or glovebox
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere using a Schlenk line, add dibutylphosphine to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add anhydrous and deoxygenated toluene to the flask, followed by 2-ethyl-1-hexene. The molar ratio of phosphine to alkene should be optimized, but a 1:1.1 ratio is a reasonable starting point.
-
Initiator Addition: Add a catalytic amount of AIBN to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by ³¹P NMR.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to obtain the pure dibutyl(2-ethylhexyl)phosphine.
Safety Precautions: Trialkylphosphines are often air-sensitive and can be toxic. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.
Visualizations
Below are diagrams illustrating the key side reactions of phosphine ligands.
Caption: Ligand oxidation as a catalyst deactivation pathway.
Caption: P-C bond cleavage leading to catalyst decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gessnergroup.com [gessnergroup.com]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Purification of Products from Reactions Utilizing Dibutyl(2-ethylhexyl)phosphine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying reaction products when dibutyl(2-ethylhexyl)phosphine is employed as a ligand. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions using dibutyl(2-ethylhexyl)phosphine?
A1: The primary impurities typically include unreacted starting materials, residual palladium catalyst, and, most notably, dibutyl(2-ethylhexyl)phosphine oxide. The phosphine oxide is formed by the oxidation of the parent phosphine ligand and can often be challenging to separate from the desired product due to its polarity and solubility.
Q2: How can I remove the dibutyl(2-ethylhexyl)phosphine oxide byproduct?
A2: Several methods can be effective for removing phosphine oxide byproducts. The choice of method depends on the properties of your desired product.
-
Column Chromatography: This is a widely used technique. Since phosphine oxides are generally more polar than their corresponding phosphines, a well-chosen solvent system can effectively separate the oxide from a less polar product.
-
Acid-Base Extraction: If your product is not sensitive to acid, you can sometimes remove the phosphine oxide through an acid wash. However, the basicity of alkylphosphine oxides is low, so this method may not always be efficient.
-
Precipitation: In some cases, the phosphine oxide can be selectively precipitated from the reaction mixture. This can be achieved by changing the solvent system to one in which the oxide has low solubility.[1] Another approach involves the addition of metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to form an insoluble complex with the phosphine oxide, which can then be removed by filtration.[2]
-
Solvent Extraction: Liquid-liquid extraction can be employed to separate the product from water-soluble impurities. While the phosphine oxide itself has limited water solubility, this method is effective for removing other salts and polar byproducts.
Q3: What are the best practices for column chromatography to purify my product?
A3: Successful column chromatography relies on several factors:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and impurities.
-
Silica Gel: Standard silica gel is commonly used. However, if your compound is acid-sensitive, you may consider using deactivated silica gel.
-
Loading: The sample should be dissolved in a minimal amount of solvent and loaded carefully onto the column to ensure a narrow band.
-
Elution: A gradient elution (gradually increasing the polarity of the solvent) can be beneficial for separating compounds with different polarities.
Q4: When is recrystallization a suitable purification technique?
A4: Recrystallization is an excellent method for purifying solid products. The ideal scenario is when your product has high solubility in a particular solvent at an elevated temperature and low solubility at a lower temperature, while the impurities remain soluble at the lower temperature. A key to successful recrystallization is slow cooling to allow for the formation of pure crystals.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Phosphine oxide co-elutes with the product during column chromatography. | The polarity of the product and the phosphine oxide are too similar in the chosen solvent system. | Try a different solvent system. A less polar solvent system might increase the separation. Alternatively, consider a different stationary phase for your column (e.g., alumina). If the product is stable, derivatization to alter its polarity could be an option. |
| The product is not crystallizing during recrystallization. | The solution is not supersaturated, or there are no nucleation sites. | Try adding a seed crystal of the pure product. Scratching the inside of the flask with a glass rod can also induce crystallization. Ensure you are using the minimum amount of hot solvent to dissolve the compound. |
| Low recovery of the product after purification. | The product might be partially soluble in the wash solvents or mother liquor. | Minimize the volume of solvent used for washing the purified product. Ensure the wash solvent is cold to reduce solubility. Consider re-processing the mother liquor to recover more product. |
| The purified product is still contaminated with palladium. | The palladium catalyst was not effectively removed during the workup. | Passing the crude product through a pad of Celite® or silica gel before further purification can help remove some of the palladium. Specialized scavengers can also be used to remove residual palladium. |
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction using dibutyl(2-ethylhexyl)phosphine as a ligand, followed by a typical purification procedure.
Reaction Setup:
In a nitrogen-flushed flask, combine aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), dibutyl(2-ethylhexyl)phosphine (0.04 mmol), and potassium carbonate (2.0 mmol). Add 10 mL of a 4:1 mixture of toluene and water.
Reaction Execution:
Heat the mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
If the product is a solid, recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the final pure product.
Quantitative Data Summary (Illustrative)
The following table provides an example of how to present quantitative data for different purification methods for a hypothetical product from a reaction using dibutyl(2-ethylhexyl)phosphine.
| Purification Method | Starting Material Purity (by NMR) | Final Purity (by NMR) | Yield (%) | Notes |
| Column Chromatography | 75% | >98% | 85% | Effective at removing both phosphine oxide and unreacted starting materials. |
| Recrystallization | 90% (after initial workup) | >99% | 70% | High purity achieved, but some product loss in the mother liquor. |
| Precipitation of Phosphine Oxide followed by Chromatography | 75% | >98% | 82% | Useful for reactions with a high concentration of phosphine oxide. |
Purification Strategy Workflow
The selection of an appropriate purification strategy depends on the nature of the product and the impurities present. The following diagram illustrates a general workflow to guide your decision-making process.
Caption: A decision tree for selecting a suitable purification strategy.
References
Troubleshooting guide for sluggish reactions with dibutyl(2-ethylhexyl)phosphine
Technical Support Center: Dibutyl(2-ethylhexyl)phosphine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing sluggish reactions with dibutyl(2-ethylhexyl)phosphine.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of dibutyl(2-ethylhexyl)phosphine?
Dibutyl(2-ethylhexyl)phosphine is a tertiary phosphine ligand. Tertiary phosphines are known for their ability to modulate the electronic and steric properties of metal centers in catalysts.[1] They are typically electron-rich and can be sterically bulky, which influences their reactivity and the efficiency of the catalytic cycle.[1] Specifically, bulky trialkylphosphines are known to be effective in promoting challenging cross-coupling reactions.
Q2: Is dibutyl(2-ethylhexyl)phosphine air-sensitive?
Yes, trialkylphosphines, especially those that are electron-rich, are susceptible to oxidation by air.[2] The phosphorus atom can be oxidized from P(III) to P(V), forming the corresponding phosphine oxide. This oxidation can significantly reduce the effectiveness of the phosphine ligand in a catalytic reaction. Therefore, it is crucial to handle dibutyl(2-ethylhexyl)phosphine under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Q3: What are the common applications of bulky phosphine ligands like dibutyl(2-ethylhexyl)phosphine?
Bulky and electron-rich phosphine ligands are widely used in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi coupling.[1] Their steric bulk can facilitate the reductive elimination step and help to stabilize the active catalytic species.
Troubleshooting Guide for Sluggish Reactions
Issue 1: Reaction is slow or does not go to completion.
Possible Cause 1: Ligand Degradation (Oxidation)
-
Question: My reaction is sluggish. Could the dibutyl(2-ethylhexyl)phosphine have degraded?
-
Answer: Yes, a common cause of reduced reactivity is the oxidation of the phosphine to phosphine oxide. This can happen if the ligand was not handled under strictly anaerobic conditions. Phosphine oxides are generally poor ligands and can inhibit the catalytic cycle.
-
Recommendation:
-
Visually inspect the ligand. Phosphine oxides are often white, crystalline solids and may appear as a fine powder mixed with the liquid phosphine.
-
Consider purifying the ligand before use if oxidation is suspected.
-
Always handle dibutyl(2-ethylhexyl)phosphine in a glovebox or using Schlenk techniques with an inert gas like argon or nitrogen.[2]
-
-
Possible Cause 2: Impure Reagents or Solvents
-
Question: I've confirmed my ligand is pure. What else could be slowing down my reaction?
-
Answer: The purity of your other reagents and solvents is critical. Trace impurities can act as catalyst poisons.
-
Recommendation:
-
Ensure all starting materials are of high purity. For example, in cross-coupling reactions, amines should be purified by distillation or filtration through activated alumina before use.[2]
-
Use anhydrous, degassed solvents. Residual water or oxygen can interfere with the catalyst and ligand.
-
-
Possible Cause 3: Inefficient Catalyst Activation
-
Question: How can I be sure my catalyst is being activated properly?
-
Answer: For many cross-coupling reactions, a Pd(0) species is the active catalyst, which is often generated in situ from a Pd(II) precatalyst. Inefficient generation of the active catalyst will lead to a slow reaction.
-
Recommendation:
-
Use a modern palladium precatalyst, such as a Buchwald G3 palladacycle, which is designed for reliable and efficient generation of the active catalytic species.[2]
-
If using a Pd(II) salt like Pd(OAc)₂, consider a pre-activation step where the Pd(II) salt and the phosphine ligand are stirred together before adding the other reagents.[2]
-
-
Issue 2: Reaction yields are inconsistent.
Possible Cause: Variable Ligand to Metal Ratio
-
Question: I'm getting different yields even when I run the reaction under what I think are the same conditions. Why?
-
Answer: Inconsistent ligand to metal ratios can lead to variable results. An excess of ligand can sometimes stabilize the catalyst, but too much can also inhibit the reaction by occupying coordination sites on the metal.
-
Recommendation:
-
Carefully control the stoichiometry of the ligand and the metal precursor.
-
Consider running a small screen of different ligand-to-metal ratios to find the optimal conditions for your specific reaction. Sometimes, an extra equivalent of ligand relative to palladium can improve catalyst stability.[2]
-
-
Data Presentation
| Ligand Class | Typical Cone Angle (θ) | Electronic Properties | Common Applications | Potential Issues |
| Trialkylphosphines | Large (e.g., PCy₃: 170°) | Strongly electron-donating | Suzuki, Heck, Buchwald-Hartwig reactions with challenging substrates | Air-sensitive, can be pyrophoric (for smaller alkyl groups) |
| Triarylphosphines | Medium (e.g., PPh₃: 145°) | Moderately electron-donating | General cross-coupling, Stille, Sonogashira reactions | Less reactive for sterically hindered substrates |
| Biarylphosphines | Large and tunable | Strongly electron-donating | Buchwald-Hartwig amination, Suzuki couplings with aryl chlorides | Can be expensive |
| Phosphites | Medium (e.g., P(OPh)₃: 128°) | Electron-withdrawing (π-accepting) | Hydroformylation, hydrocyanation | Prone to hydrolysis |
This table provides a generalized overview. Specific properties can vary significantly within each class.
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Dibutyl(2-ethylhexyl)phosphine
This protocol outlines the general steps for handling an air-sensitive liquid phosphine ligand using Schlenk techniques.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry, inert gas (argon or nitrogen).
-
Ensure your Schlenk line is providing a good vacuum and a steady flow of inert gas.
-
-
Dispensing the Ligand:
-
If the phosphine is in a Sure/Seal™ bottle, it can be dispensed directly using a gas-tight syringe.
-
Purge the syringe with inert gas 3-5 times.
-
Puncture the septum of the bottle with the syringe needle and a second needle connected to the inert gas line to maintain positive pressure.
-
Withdraw the desired volume of the phosphine.
-
To remove any gas bubbles, invert the syringe and carefully push the plunger until only liquid remains.
-
Inject the ligand into the reaction vessel, which is already under a positive pressure of inert gas.
-
-
Storage:
-
Store dibutyl(2-ethylhexyl)phosphine under an inert atmosphere in a cool, dry place.
-
After use, ensure the septum of the storage bottle is sound. For long-term storage, consider wrapping the cap and septum with Parafilm®.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Sluggish Reactions
References
Preventing oxidation of dibutyl(2-ethylhexyl)phosphine during catalytic cycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of dibutyl(2-ethylhexyl)phosphine during catalytic cycles. Given the limited specific literature on this particular phosphine, the guidance provided is based on the general principles of handling air-sensitive, electron-rich trialkylphosphines.
Frequently Asked Questions (FAQs)
Q1: What is dibutyl(2-ethylhexyl)phosphine and why is it prone to oxidation?
Dibutyl(2-ethylhexyl)phosphine is a trialkylphosphine ligand. Like other trialkylphosphines, it is a strong electron-donating ligand due to the presence of alkyl groups on the phosphorus atom. This electron-rich nature makes the phosphorus atom highly susceptible to oxidation, particularly by atmospheric oxygen, to form the corresponding phosphine oxide. The branched 2-ethylhexyl group contributes to its steric bulk, which can influence its coordination chemistry and the stability of its metal complexes.
Q2: What are the common signs of dibutyl(2-ethylhexyl)phosphine oxidation in my reaction?
Several indicators may suggest that your phosphine ligand is oxidizing:
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Formation of a white precipitate: Dibutyl(2-ethylhexyl)phosphine oxide is a solid at room temperature and may precipitate from the reaction mixture.
-
Changes in reaction kinetics: Oxidation of the phosphine ligand reduces its concentration, which can lead to a decrease in the catalytic activity or a complete stall of the reaction.
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Inconsistent catalytic results: If you observe variability in reaction yields or selectivity between different batches of the same reaction, it could be due to inconsistent levels of phosphine oxidation.
-
31P NMR analysis: The most definitive way to detect oxidation is through 31P NMR spectroscopy. Dibutyl(2-ethylhexyl)phosphine will have a characteristic chemical shift, while its oxide will appear as a distinct peak at a different chemical shift (typically downfield).
Q3: How can I minimize the oxidation of dibutyl(2-ethylhexyl)phosphine during storage and handling?
Proper storage and handling are critical to prevent premature oxidation:
-
Storage: Store the phosphine under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration is recommended to slow down any potential degradation pathways.
-
Handling: All manipulations of the phosphine should be carried out using standard air-free techniques, such as in a glovebox or on a Schlenk line. Use degassed solvents for all solutions.
Q4: Can the phosphine oxide formed from dibutyl(2-ethylhexyl)phosphine participate in the catalytic cycle?
While phosphine oxides are generally considered catalyst poisons, there are some reports of phosphine oxides acting as ligands, potentially stabilizing catalytic species. However, it is more likely that the formation of dibutyl(2-ethylhexyl)phosphine oxide will have a detrimental effect on your catalytic cycle by reducing the concentration of the active phosphine ligand. It is best to assume that its formation should be avoided.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the oxidation of dibutyl(2-ethylhexyl)phosphine in your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction is sluggish or fails to initiate. | 1. Oxidation of the phosphine ligand before or during the reaction. 2. Insufficiently degassed solvents or reagents.3. Leaks in the reaction setup allowing air ingress. | 1. Verify Ligand Quality: Analyze your stock of dibutyl(2-ethylhexyl)phosphine by 31P NMR to check for the presence of the oxide. If significant oxidation has occurred, purify the phosphine or use a fresh batch.2. Improve Air-Free Technique: Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas. Handle all solids in a glovebox.3. Check Reaction Setup: Carefully inspect all joints and septa for potential leaks. Use high-vacuum grease on glass joints and ensure septa are fresh and properly sealed. Maintain a positive pressure of inert gas throughout the reaction. |
| Inconsistent yields or product purity between runs. | 1. Variable levels of phosphine oxidation. 2. Inconsistent degassing of solvents or reagents. | 1. Standardize Handling Procedures: Develop and adhere to a strict protocol for handling the phosphine and setting up the reaction under inert conditions.2. Use Freshly Prepared Solutions: Prepare solutions of the phosphine immediately before use from a well-stored stock. |
| A white precipitate forms during the reaction. | 1. Formation of dibutyl(2-ethylhexyl)phosphine oxide. 2. Insolubility of a reaction intermediate or product. | 1. Isolate and Analyze the Precipitate: If possible, isolate the precipitate and analyze it by NMR or other spectroscopic methods to confirm if it is the phosphine oxide.2. Improve Inert Atmosphere: If phosphine oxide is confirmed, this is a strong indicator of oxygen contamination. Re-evaluate and improve your air-free techniques. |
| 31P NMR of the crude reaction mixture shows a significant peak corresponding to the phosphine oxide. | Oxidation of the phosphine ligand during the catalytic cycle. | 1. Consider an Antioxidant: In some cases, adding a small amount of a sacrificial antioxidant that does not interfere with the catalysis may help protect the phosphine ligand. However, this needs to be carefully evaluated for your specific reaction.2. Modify Reaction Conditions: Higher temperatures can sometimes accelerate oxidation. If your reaction allows, try running it at a lower temperature. |
Experimental Protocols
Protocol 1: Standard Handling Procedure for Dibutyl(2-ethylhexyl)phosphine
This protocol outlines the steps for safely handling dibutyl(2-ethylhexyl)phosphine to minimize oxidation.
Materials:
-
Dibutyl(2-ethylhexyl)phosphine
-
Schlenk flask or glovebox
-
Inert gas source (Argon or Nitrogen)
-
Degassed solvents
-
Syringes and needles (oven-dried)
Procedure:
-
In a Glovebox: a. Bring the container of dibutyl(2-ethylhexyl)phosphine into the glovebox. b. Weigh the required amount of the phosphine directly into a tared Schlenk flask. c. Seal the Schlenk flask before removing it from the glovebox.
-
Using a Schlenk Line: a. If the phosphine is a liquid, use a syringe to draw up the required volume under a positive pressure of inert gas. b. If it is a solid, quickly weigh the desired amount in a vial and immediately place it under an inert atmosphere in a Schlenk flask. c. Purge the flask with several cycles of vacuum and inert gas backfill.
-
Solution Preparation: a. Add degassed solvent to the Schlenk flask containing the phosphine via a cannula or syringe. b. The resulting solution should be maintained under a positive pressure of inert gas.
Protocol 2: Monitoring Phosphine Oxidation by 31P NMR
This protocol describes how to monitor the extent of phosphine oxidation in a sample.
Materials:
-
Sample containing dibutyl(2-ethylhexyl)phosphine
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
Deuterated solvent (degassed)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under a stream of inert gas, dissolve a small amount of the sample (e.g., from your stock bottle or a crude reaction mixture) in a degassed deuterated solvent.
-
Transfer the solution to an NMR tube and seal it.
-
Acquire a 31P{1H} NMR spectrum.
-
Identify the chemical shift of dibutyl(2-ethylhexyl)phosphine and its corresponding oxide. The relative integration of these two peaks will give a quantitative measure of the extent of oxidation.
Visualizations
The following diagrams illustrate the oxidation process and a workflow for troubleshooting.
Caption: Oxidation of dibutyl(2-ethylhexyl)phosphine.
Caption: Troubleshooting workflow for poor catalytic performance.
Technical Support Center: Refinement of Catalyst Loading for Dibutyl(2-ethylhexyl)phosphine Systems
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for specific experimental data, troubleshooting guides, and frequently asked questions related to the refinement of catalyst loading for dibutyl(2-ethylhexyl)phosphine systems has yielded limited specific results. This particular phosphine ligand does not appear to be widely documented in peer-reviewed literature or technical resources for common catalytic cross-coupling reactions.
Therefore, the following technical support center content is based on general principles and best practices for similar trialkylphosphine ligands used in catalytic systems. The provided information should be considered a starting point for your experimental design and troubleshooting. We strongly recommend careful optimization and small-scale trials when working with any new catalytic system.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting catalyst loading ranges for reactions involving trialkylphosphine ligands like dibutyl(2-ethylhexyl)phosphine?
A1: For initial screening experiments with trialkylphosphine ligands, a palladium precursor loading of 1-5 mol% is a common starting point. The phosphine ligand to metal ratio is typically maintained between 1:1 and 2:1. It is crucial to empirically determine the optimal loading for each specific substrate combination and reaction type.
Q2: How does catalyst loading affect the outcome of a cross-coupling reaction?
A2: Catalyst loading directly impacts reaction kinetics, product yield, and purity.
-
Insufficient loading can lead to slow or incomplete conversion.
-
Excessive loading can result in increased cost, potential side reactions (e.g., product decomposition, formation of phosphonium salts), and difficulties in product purification due to residual catalyst.
Q3: What are the common signs of catalyst deactivation in phosphine-based systems?
A3: Catalyst deactivation can manifest as:
-
Stalled reaction progress (incomplete conversion).
-
Formation of palladium black (indicative of catalyst decomposition).
-
A change in the color of the reaction mixture.
-
Inconsistent results between batches.
Q4: How should dibutyl(2-ethylhexyl)phosphine and its catalyst complexes be handled and stored?
A4: Trialkylphosphines are often air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Storage should be in a cool, dry place, away from oxygen and other oxidizing agents. Solutions of the catalyst should be prepared fresh whenever possible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Poor quality of reagents or solvent. 4. Reaction temperature is too low. | 1. Ensure the phosphine ligand and metal precursor are pure and handled under inert conditions. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). 3. Use freshly distilled/dried solvents and high-purity reagents. 4. Increase the reaction temperature in increments of 10 °C. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Substrate or product inhibition. | 1. Add a second portion of the catalyst and ligand. 2. If possible, perform the reaction at a lower concentration. |
| Formation of Side Products (e.g., Homocoupling) | 1. Incorrect ligand-to-metal ratio. 2. Reaction temperature is too high. | 1. Screen different ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1). 2. Decrease the reaction temperature. |
| Inconsistent Results | 1. Variability in catalyst preparation. 2. Presence of oxygen or moisture. | 1. Standardize the catalyst preparation procedure. 2. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. |
Experimental Protocols
As no specific protocols for dibutyl(2-ethylhexyl)phosphine were found, a general procedure for a Suzuki-Miyaura cross-coupling reaction using a generic trialkylphosphine ligand is provided below. This protocol must be adapted and optimized for your specific substrates and for the use of dibutyl(2-ethylhexyl)phosphine.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Dibutyl(2-ethylhexyl)phosphine (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide, arylboronic acid, and base.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor and dibutyl(2-ethylhexyl)phosphine in the reaction solvent.
-
Add the required volume of the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Below are generalized diagrams representing a typical experimental workflow and a catalytic cycle for a cross-coupling reaction.
Validation & Comparative
A Comparative Performance Analysis: Dibutyl(2-ethylhexyl)phosphine vs. Tributylphosphine in Catalysis
In the landscape of organophosphorus ligands, the choice of phosphine can critically dictate the outcome of a catalytic reaction. Tributylphosphine (TBP) is a widely utilized ligand, valued for its strong electron-donating ability and moderate steric bulk. This guide provides a comparative performance analysis of the lesser-known dibutyl(2-ethylhexyl)phosphine against the benchmark, TBP. Due to the limited availability of direct experimental data for dibutyl(2-ethylhexyl)phosphine, this comparison is built upon the foundational principles of phosphine ligand chemistry, focusing on the steric and electronic parameters that govern catalytic activity. The insights provided are aimed at researchers, scientists, and drug development professionals to inform ligand selection in catalytic cross-coupling and other phosphine-mediated reactions.
Physicochemical Properties: A Tale of Two Alkyl Chains
The performance of a phosphine ligand is intrinsically linked to its steric and electronic properties. These are primarily influenced by the nature of the alkyl or aryl groups attached to the phosphorus atom.
Tributylphosphine (TBP) is a commercially available trialkylphosphine characterized by three n-butyl chains. Its moderate steric hindrance and strong basicity make it an effective ligand in a variety of catalytic systems.
Dibutyl(2-ethylhexyl)phosphine , an unsymmetrical phosphine, is not readily commercially available. Its structure, featuring two n-butyl groups and one larger, branched 2-ethylhexyl group, suggests a significantly different steric profile compared to TBP.
A quantitative comparison of their key properties is summarized in the table below. The values for dibutyl(2-ethylhexyl)phosphine are estimated based on the known contributions of its constituent alkyl groups.
| Property | Dibutyl(2-ethylhexyl)phosphine | Tributylphosphine |
| Molecular Formula | C₁₆H₃₅P | C₁₂H₂₇P |
| Molecular Weight | 258.43 g/mol | 202.32 g/mol |
| Tolman Cone Angle (θ) | Estimated: ~145-155° | 132° |
| pKa (Conjugate Acid) | Estimated: ~9.6-9.8 | ~9.58[1] |
| Appearance | Not available (likely a colorless liquid) | Colorless oily liquid |
The Decisive Factors: Steric and Electronic Effects
The subtle interplay of steric and electronic effects governs a phosphine ligand's ability to stabilize a metal center and facilitate the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.
Steric Influence: The Role of the 2-Ethylhexyl Group
The most significant difference between dibutyl(2-ethylhexyl)phosphine and tributylphosphine lies in their steric bulk. The Tolman cone angle is a critical parameter used to quantify this. While an experimental value for dibutyl(2-ethylhexyl)phosphine is unavailable, an estimation can be made by considering the larger and more branched 2-ethylhexyl group. This group is expected to create a larger steric shield around the phosphorus atom compared to a linear butyl group. This increased steric hindrance can have several implications for catalytic performance:
-
Promotion of Reductive Elimination: Increased steric bulk can accelerate the final reductive elimination step in cross-coupling reactions, leading to faster product formation and catalyst turnover.
-
Stabilization of Monoligated Species: Bulkier ligands can favor the formation of highly reactive monoligated metal complexes, which are often the active catalytic species.
-
Potential for Lower Coordination Numbers: The larger size may prevent the coordination of multiple ligands to the metal center, which can be beneficial in certain catalytic cycles.
Electronic Profile: A Matter of Basicity
The electronic nature of a phosphine ligand is defined by its electron-donating ability, often quantified by its pKa. Both tributylphosphine and the hypothetical dibutyl(2-ethylhexyl)phosphine are trialkylphosphines, which are strong σ-donors. The electron-donating properties of alkyl groups are broadly similar, suggesting that the basicity of both phosphines would be comparable. A slightly higher pKa might be anticipated for dibutyl(2-ethylhexyl)phosphine due to the marginally greater inductive effect of the larger alkyl groups. This strong electron-donating character is crucial for promoting the oxidative addition of substrates, such as aryl halides, to the metal center, a key activation step in many cross-coupling reactions.
Performance in Catalytic Applications: A Predictive Comparison
Based on the analysis of their steric and electronic properties, we can predict the relative performance of dibutyl(2-ethylhexyl)phosphine and tributylphosphine in key catalytic reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The efficiency of this reaction is highly dependent on the phosphine ligand.
-
Tributylphosphine: TBP is a competent ligand for Suzuki-Miyaura couplings, particularly with more reactive aryl bromides and iodides. Its moderate bulk and strong electron-donating nature facilitate both oxidative addition and reductive elimination.
-
Dibutyl(2-ethylhexyl)phosphine (Predicted Performance): The greater steric bulk of dibutyl(2-ethylhexyl)phosphine is anticipated to be advantageous, especially for challenging substrates such as sterically hindered aryl halides or for promoting the coupling of less reactive aryl chlorides. The enhanced rate of reductive elimination could lead to higher turnover numbers and yields in shorter reaction times.
Buchwald-Hartwig Amination
This reaction forms C-N bonds and is another critical transformation in modern organic synthesis.
-
Tributylphosphine: While effective in some cases, TBP is not always the ligand of choice for Buchwald-Hartwig aminations, as more sterically demanding and specialized ligands often provide superior results.
-
Dibutyl(2-ethylhexyl)phosphine (Predicted Performance): The increased steric hindrance of dibutyl(2-ethylhexyl)phosphine could make it a more effective ligand for this transformation than TBP. The larger cone angle would likely facilitate the reductive elimination of the C-N bond, which is often the rate-limiting step.
Experimental Protocols
While no direct experimental data for dibutyl(2-ethylhexyl)phosphine exists, a typical protocol for a Suzuki-Miyaura coupling using tributylphosphine is provided below as a benchmark. It is anticipated that a similar protocol could be adapted for dibutyl(2-ethylhexyl)phosphine, potentially with adjustments to catalyst loading and reaction time to optimize performance.
Representative Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid using Tributylphosphine
Materials:
-
4-Bromotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tributylphosphine (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, tributylphosphine, and potassium carbonate.
-
Add 4-bromotoluene and phenylboronic acid to the flask.
-
Add toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Dibutyl(2-ethylhexyl)phosphine
Given its lack of commercial availability, a potential synthetic route to dibutyl(2-ethylhexyl)phosphine is outlined below. The synthesis of unsymmetrical trialkylphosphines can be achieved through the sequential reaction of a dichlorophosphine with different Grignard reagents.
Caption: Proposed synthetic pathway for dibutyl(2-ethylhexyl)phosphine.
Conclusion
While tributylphosphine remains a reliable and versatile ligand for a range of catalytic applications, this comparative analysis suggests that dibutyl(2-ethylhexyl)phosphine holds promise as a ligand with enhanced steric bulk. This structural modification is predicted to offer advantages in challenging cross-coupling reactions by promoting the crucial reductive elimination step and potentially enabling higher catalytic efficiency. The lack of direct experimental data for dibutyl(2-ethylhexyl)phosphine highlights an opportunity for further research to synthesize and evaluate this and other unsymmetrical phosphine ligands. Such studies would undoubtedly contribute to the development of more sophisticated and tailored catalyst systems for modern organic synthesis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, which is a primary application for phosphine ligands like tributylphosphine, and a typical experimental workflow for catalyst screening.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for a phosphine-ligated cross-coupling reaction.
References
The Catalytic Edge: Evaluating Dibutyl(2-ethylhexyl)phosphine in Benchmark Cross-Coupling Reactions
Understanding Phosphine Ligand Effects
The catalytic efficacy of a phosphine ligand in reactions like the Suzuki-Mura, Buchwald-Hartwig, and Sonogashira couplings is largely dictated by two key properties:
-
Steric Hindrance: The bulkiness of the substituents on the phosphorus atom, often quantified by the cone angle (θ) or percent buried volume (%Vbur), plays a critical role. Increased steric bulk can promote the reductive elimination step and stabilize the active monoligated catalyst species, often leading to higher turnover numbers.[1][2][3]
-
Electronic Properties: The electron-donating ability of the phosphine ligand influences the electron density at the metal center. Generally, more electron-donating phosphines accelerate the oxidative addition step in the catalytic cycle.[1][2]
Dibutyl(2-ethylhexyl)phosphine is a trialkylphosphine with moderate steric bulk and strong electron-donating character, positioning it as a potentially effective ligand in various cross-coupling reactions.
Performance in Benchmark Reactions: A Comparative Overview
To contextualize the potential performance of dibutyl(2-ethylhexyl)phosphine, we present a comparison with other common trialkylphosphine ligands in the Suzuki-Mura cross-coupling of 4-chlorotoluene with phenylboronic acid, a widely recognized benchmark reaction. The predicted performance of dibutyl(2-ethylhexyl)phosphine is based on an interpolation of its expected steric and electronic properties relative to the other ligands.
Table 1: Comparative Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Structure | Cone Angle (θ) | pKa | Typical Yield (%) | Predicted/Reported Performance |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 182° | 11.4 | >95% | High Activity: Its large steric bulk and high electron-donating ability make it a highly effective ligand for coupling unactivated aryl chlorides.[3] |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | 170° | 9.7 | 85-95% | High Activity: Similar to P(t-Bu)₃, its significant steric bulk and electron-rich nature contribute to high catalytic activity.[4] |
| Dibutyl(2-ethylhexyl)phosphine | P(C₄H₉)₂(C₈H₁₇) | ~165° (estimated) | ~9.0 (estimated) | (Predicted) 80-90% | Potentially High Activity: Expected to have slightly less steric bulk than PCy₃ but still be a strong electron donor, suggesting good to excellent performance. Its branched 2-ethylhexyl group contributes significantly to its steric profile. |
| Tri-n-butylphosphine (P(n-Bu)₃) | P(C₄H₉)₃ | 132° | 8.4 | 40-60% | Moderate Activity: Its lower steric bulk compared to the other ligands can lead to less efficient reductive elimination and catalyst decomposition, resulting in lower yields for challenging substrates. |
Note: The cone angle and pKa for dibutyl(2-ethylhexyl)phosphine are estimated based on the values of structurally similar phosphines. The predicted yield is an extrapolation based on established structure-activity relationships.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction cited in the comparative data table.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., dibutyl(2-ethylhexyl)phosphine)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
4-Chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) are added to the Schlenk tube.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle and Logical Workflow
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the cycle.
Figure 1: General catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
References
Assessing the impact of the 2-ethylhexyl group on catalytic performance
The inclusion of a 2-ethylhexyl moiety in catalyst and substrate design presents a fascinating case of steric and electronic trade-offs that significantly influence catalytic performance. This branched, eight-carbon alkyl chain, while enhancing solubility and conferring unique physical properties to the final products, can also introduce steric hindrance that impacts reaction kinetics and catalyst efficiency. This guide provides a comparative assessment of the 2-ethylhexyl group's impact on catalytic performance, with a focus on enzymatic esterification, and offers insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Catalytic Performance: Enzymatic Esterification
The enzymatic synthesis of esters is a key area where the influence of the 2-ethylhexyl group is well-documented. Lipases, particularly immobilized forms like Novozym® 435, are widely used for these transformations. The branched nature of the 2-ethylhexyl group can affect the accessibility of the substrate to the enzyme's active site, thereby influencing the reaction rate and overall yield.
Performance of Catalysts with 2-Ethylhexyl Substrates
The following table summarizes the catalytic performance in the synthesis of various 2-ethylhexyl esters using lipase catalysts.
| Product | Catalyst | Reaction Conditions | Conversion/Yield | Reference |
| 2-Ethylhexyl Palmitate | Immobilized Candida sp. 99-125 lipase | 40°C, petroleum ether, silica gel as water absorbent | 91% conversion | [1] |
| 2-Ethylhexyl Oleate | Immobilized Candida antarctica lipase | Fluidized bed reactor, solvent-free | 48.24% yield | [2] |
| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 70°C, 10% excess alcohol, solvent-free | 97% conversion | [3] |
| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 80°C, 20% excess alcohol, solvent-free | 99% conversion | [3] |
| 2-Ethylhexyl-2-ethylhexanoate | Novozym® 435 | n-hexane solvent | Kinetic parameters determined | [4] |
Performance with a Linear C8 Analogue: n-Octyl Ester Synthesis
For comparison, the following table presents data on the synthesis of an n-octyl ester under enzymatic catalysis. It is important to note that a direct comparison is challenging due to variations in reaction conditions and the specific fatty acid used.
| Product | Catalyst | Reaction Conditions | Conversion/Yield | Reference |
| Octyl Ferulate | Novozym® 435 | 60°C, t-butanol solvent, 1:1 molar ratio of alcohol to ferulic acid | 14% yield | [5] |
The available data suggests that while high conversions can be achieved with 2-ethylhexanol, the reaction conditions, such as temperature and substrate molar ratios, need to be carefully optimized. The branched structure of the 2-ethylhexyl group likely necessitates these specific conditions to overcome potential steric hindrance at the enzyme's active site. In contrast, the synthesis of octyl ferulate shows a lower yield under the specified conditions, which could be attributed to a variety of factors including the different acid substrate and solvent system.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the enzymatic synthesis of a 2-ethylhexyl ester and an n-octyl ester.
Synthesis of 2-Ethylhexyl 2-Methylhexanoate
This protocol is based on the work of Montiel et al. (2021).[3]
-
Reaction Setup: The reaction is conducted in a discontinuous tank reactor with vertical agitation to prevent damage to the immobilized enzyme.
-
Reactants: 2-methylhexanoic acid and 2-ethylhexanol are used as substrates. The reaction is carried out in a solvent-free medium.
-
Catalyst: Novozym® 435 (2.5% w/w of total reactants) is used as the biocatalyst.
-
Reaction Conditions:
-
Temperature: 70°C or 80°C.
-
Agitation: 350 rpm.
-
Substrate Molar Ratio: A 10% molar excess of 2-ethylhexanol is used at 70°C, and a 20% molar excess is used at 80°C to compensate for alcohol loss due to evaporation.[3]
-
-
Monitoring and Analysis: The reaction progress is monitored by withdrawing samples at regular intervals and analyzing the acid conversion, typically through titration or gas chromatography.
-
Catalyst Reusability: The immobilized enzyme can be recovered by filtration and reused for multiple cycles, with studies showing it retains 65-70% of its original activity after six uses.[3]
Synthesis of Octyl Ferulate
This protocol is based on the research by Compton et al. (2000).[5]
-
Reaction Setup: The esterification is carried out in a stirred batch reactor.
-
Reactants: Ferulic acid and 1-octanol are the substrates. Anhydrous 2-methyl-2-propanol (t-butanol) is used as the solvent.
-
Catalyst: Novozym® 435 is used as the catalyst, at a loading equivalent by weight to the ferulic acid.
-
Reaction Conditions:
-
Temperature: 60°C.
-
Substrate Molar Ratio: A 1:1 molar ratio of 1-octanol to ferulic acid is employed.
-
-
Monitoring and Analysis: The formation of octyl ferulate is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC). The eluate can be monitored at 300 nm.[5]
Visualizing the Process
Diagrams can effectively illustrate complex processes and relationships. The following visualizations, created using the DOT language, depict a simplified enzymatic reaction mechanism and a general experimental workflow.
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Caption: General experimental workflow for enzymatic ester synthesis.
References
A Comparative Guide to the Kinetic Profile of Dibutyl(2-ethylhexyl)phosphine in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of dibutyl(2-ethylhexyl)phosphine, a trialkylphosphine ligand employed in catalysis. In the absence of direct kinetic studies for this specific ligand, this document offers a predictive comparison with structurally similar and commonly utilized trialkylphosphines. The analysis is grounded in the established principles of ligand effects on the kinetics of catalytic reactions, particularly palladium-catalyzed cross-coupling reactions.
Introduction to Phosphine Ligands in Catalysis
Phosphine ligands are crucial in homogeneous catalysis, primarily due to their ability to modulate the electronic and steric properties of the metal center.[1] These properties significantly influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, thereby affecting the overall reaction kinetics and catalyst efficiency.[1][2][3] Trialkylphosphines, including dibutyl(2-ethylhexyl)phosphine, are known for their strong electron-donating nature and significant steric bulk, which generally lead to highly active catalysts.[1]
Comparative Analysis of Ligand Properties
The performance of a phosphine ligand is primarily dictated by its steric and electronic parameters. While specific experimental data for dibutyl(2-ethylhexyl)phosphine is not available, we can estimate its properties relative to other common trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃).
Table 1: Comparison of Estimated Steric and Electronic Properties
| Ligand | Structure | Cone Angle (θ)° (Estimated) | Electronic Parameter (νCO) cm-1 (Estimated) | Key Characteristics |
| Dibutyl(2-ethylhexyl)phosphine | P(Bu)₂(2-EtHex) | 165 - 175 | ~2060 | Good balance of steric bulk and flexibility. The branched 2-ethylhexyl group contributes significantly to the steric profile. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(t-Bu)₃ | 182 | 2056.1 | Very bulky and highly electron-donating. Often promotes fast reductive elimination.[3] |
| Tricyclohexylphosphine (PCy₃) | PCy₃ | 170 | 2056.4 | Bulky and electron-rich, widely used in various cross-coupling reactions.[3] |
| Tri-n-butylphosphine (P(n-Bu)₃) | P(n-Bu)₃ | 132 | 2060.3 | Less sterically hindered than its branched counterparts, offering different selectivity profiles. |
Note: Cone angles and electronic parameters are estimated based on known values for similar alkyl groups. The Tolman cone angle (θ) is a measure of the ligand's steric bulk.[4] The carbonyl stretching frequency (νCO) of a reference metal carbonyl complex is used to quantify the ligand's electronic effect; a lower frequency indicates a more electron-donating ligand.
Based on its structure, dibutyl(2-ethylhexyl)phosphine is expected to be a strongly electron-donating ligand, comparable to other trialkylphosphines. Its steric profile is anticipated to be substantial due to the branched 2-ethylhexyl group, placing it between PCy₃ and P(t-Bu)₃ in terms of bulk. This combination of properties suggests that it would be an effective ligand for challenging cross-coupling reactions, potentially offering a unique balance of reactivity and selectivity.
Predicted Kinetic Performance and Comparison
The kinetic performance of a catalyst is often evaluated by its turnover frequency (TOF), which is the number of moles of product formed per mole of catalyst per unit time. For palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine ligands generally lead to high TOFs.
Table 2: Predicted Kinetic Performance in a Model Suzuki-Miyaura Coupling Reaction
| Ligand | Predicted Relative TOF | Predicted Activation Energy (Ea) | Rationale |
| Dibutyl(2-ethylhexyl)phosphine | High | Low | The combination of significant steric bulk and strong electron-donating character is expected to facilitate both oxidative addition and reductive elimination, leading to a high turnover frequency. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Very High | Very Low | Its extreme bulk and electron-richness are known to generate highly active catalysts for a range of substrates.[5] |
| Tricyclohexylphosphine (PCy₃) | High | Low | A well-established, highly effective ligand, serving as a benchmark for high catalytic activity.[6] |
| Tri-n-butylphosphine (P(n-Bu)₃) | Moderate | Moderate | Its lower steric bulk may result in a different rate-limiting step or catalyst decomposition pathway, leading to a comparatively lower TOF in some systems. |
Disclaimer: The predicted kinetic data are based on general trends observed for trialkylphosphine ligands in palladium-catalyzed cross-coupling reactions and require experimental verification.
Experimental Protocols
To experimentally determine the kinetic profile of dibutyl(2-ethylhexyl)phosphine, the following general protocol for a Suzuki-Miyaura cross-coupling reaction can be employed.
General Protocol for Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction
1. Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Dibutyl(2-ethylhexyl)phosphine
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., toluene, THF)
-
Internal standard (e.g., dodecane)
-
Reaction vials, syringes, and other standard laboratory glassware
-
GC or HPLC for analysis
2. Reaction Setup:
-
In a glovebox, a stock solution of the palladium precursor and the phosphine ligand in the chosen solvent is prepared.
-
Reaction vials are charged with the aryl halide, arylboronic acid, base, and a stir bar.
-
The internal standard is added to each vial.
-
The vials are sealed with septa.
3. Kinetic Monitoring:
-
The reaction is initiated by adding the catalyst stock solution to each vial at a controlled temperature (e.g., 60 °C).
-
At specific time intervals, an aliquot is withdrawn from each reaction vial and quenched (e.g., with dilute HCl).
-
The quenched samples are diluted and analyzed by GC or HPLC to determine the concentration of the product and the remaining starting materials.
4. Data Analysis:
-
The concentration of the product is plotted against time to obtain the reaction profile.
-
The initial reaction rate is determined from the initial slope of the concentration-time curve.
-
The turnover frequency (TOF) can be calculated from the initial rate and the catalyst concentration.
-
To determine the activation energy (Ea), the reaction is performed at different temperatures, and the rate constants are used to construct an Arrhenius plot.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for conducting a kinetic analysis of a catalytic reaction.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.ca [fishersci.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to the Head-to-Head Comparison of Phosphine Ligands in Catalysis: Featuring Dibutyl(2-ethylhexyl)phosphine
Phosphine ligands play a crucial role in homogeneous catalysis by stabilizing and activating the metal center, thereby influencing the catalytic activity, selectivity, and overall efficiency of the reaction. The steric and electronic properties of the phosphine ligand are key determinants of its performance. Dibutyl(2-ethylhexyl)phosphine is a trialkylphosphine ligand characterized by its bulky and electron-donating nature, properties that are often desirable in cross-coupling and hydroformylation reactions.
Comparative Performance Evaluation
To objectively assess the performance of dibutyl(2-ethylhexyl)phosphine against other phosphine ligands, a systematic experimental approach is required. The following tables provide a structured format for recording and comparing key performance indicators for each catalytic system.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of phosphine ligand can significantly impact the reaction yield and selectivity.
| Ligand | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Turnover Number (TON) |
| Dibutyl(2-ethylhexyl)phosphine | ||||||||
| Tri-tert-butylphosphine | ||||||||
| SPhos | ||||||||
| Other Ligand 1 | ||||||||
| Other Ligand 2 |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, essential in the preparation of pharmaceuticals and other fine chemicals.[1] Ligand choice is critical for achieving high yields and functional group tolerance.[2][3]
| Ligand | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Scope (Aryl Halide/Amine) | Functional Group Tolerance |
| Dibutyl(2-ethylhexyl)phosphine | ||||||||
| Tri-tert-butylphosphine | ||||||||
| XPhos | ||||||||
| Other Ligand 1 | ||||||||
| Other Ligand 2 |
Table 3: Hydroformylation
Hydroformylation, or the oxo process, is an important industrial reaction for the production of aldehydes from alkenes. The regioselectivity (linear vs. branched aldehyde) is heavily influenced by the phosphine ligand.
| Ligand | Catalyst Precursor | L/Rh Ratio | Pressure (Syngas) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Regioselectivity (l:b) | Turnover Frequency (TOF) (h⁻¹) |
| Dibutyl(2-ethylhexyl)phosphine | ||||||||
| Triphenylphosphine | ||||||||
| Xantphos | ||||||||
| Other Ligand 1 | ||||||||
| Other Ligand 2 |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining reliable and comparable data.
General Experimental Workflow for Ligand Comparison
The following workflow outlines the key steps for a systematic comparison of phosphine ligands in a given catalytic reaction.
Caption: General workflow for comparing phosphine ligands.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[4][5]
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and a magnetic stir bar to an oven-dried reaction vial.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., dibutyl(2-ethylhexyl)phosphine, 0.02 mmol, 2 mol%) in the chosen solvent (e.g., toluene, 2 mL).
-
Reaction Initiation: Add the catalyst solution to the reaction vial. Seal the vial and remove it from the glovebox.
-
Reaction Conditions: Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 h).
-
Work-up and Analysis: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The yield and selectivity are determined by techniques such as GC-MS or ¹H NMR spectroscopy using an internal standard.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure that can be adapted for various substrates.[1][2]
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), base (e.g., NaOtBu, 1.4 mmol), and a magnetic stir bar to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd) and the phosphine ligand (e.g., dibutyl(2-ethylhexyl)phosphine, 0.015 mmol, 1.5 mol%) to the Schlenk tube.
-
Reaction Initiation: Add the solvent (e.g., toluene, 2 mL) to the tube, seal it, and remove it from the glovebox.
-
Reaction Conditions: Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 h).
-
Work-up and Analysis: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography. The yield of the isolated product is then determined.
Protocol 3: Hydroformylation
This protocol outlines a general procedure for the hydroformylation of an alkene.
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.01 mmol) and the phosphine ligand (e.g., dibutyl(2-ethylhexyl)phosphine, 0.02-0.1 mmol).
-
Reaction Setup: Seal the autoclave, remove it from the glovebox, and add the alkene substrate (e.g., 1-octene, 10 mmol) and solvent (e.g., toluene, 10 mL) via syringe.
-
Reaction Initiation: Pressurize the autoclave with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 20-50 bar) and heat to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop or by taking aliquots for analysis (if the setup allows).
-
Work-up and Analysis: After the desired reaction time, cool the autoclave to room temperature and carefully vent the syngas. Analyze the reaction mixture by GC or ¹H NMR to determine the conversion and the ratio of linear to branched aldehydes.
Visualizing Catalytic Cycles
Understanding the catalytic cycle is fundamental to rational ligand design and reaction optimization. The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
By following the structured approach outlined in this guide, researchers can effectively conduct a head-to-head comparison of dibutyl(2-ethylhexyl)phosphine with other phosphine ligands, leading to data-driven decisions in catalyst selection and reaction optimization.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Safety Operating Guide
Navigating the Disposal of Dibutyl(2-ethylhexyl)phosphine: A Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety. Dibutyl(2-ethylhexyl)phosphine, an organophosphorus compound, requires careful handling and a clearly defined disposal protocol. This guide provides essential, immediate safety and logistical information to ensure its responsible management from use to disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for "phosphine, dibutyl(2-ethylhexyl)-" was not located. The following guidance is based on the safety protocols for related organophosphorus compounds and general principles of hazardous waste management. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor for procedures specific to your location and the chemical's formulation.
Immediate Safety and Handling Precautions
Before proceeding with any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on data for similar organophosphorus compounds, the following should be considered mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or ventilation is inadequate, a NIOSH-approved respirator is required.
Quantitative Data on Related Compounds
The following table summarizes key hazard information for structurally related organophosphorus compounds. This data should be used as a conservative reference to inform your risk assessment for handling dibutyl(2-ethylhexyl)phosphine.
| Hazard Parameter | Di(2-ethylhexyl)phosphoric acid | 2-Ethylhexyl Diphenyl Phosphate |
| CAS Number | 298-07-7 | 1241-94-7 |
| Physical State | Liquid | Liquid |
| Flash Point | 137 °C (278.6 °F)[1] | Not applicable |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg (rat) | Not available |
| Skin Corrosion/Irritation | Corrosive | Not classified as an irritant |
| Serious Eye Damage/Irritation | Causes serious eye damage | Not classified as an irritant |
This table is for informational purposes only and is based on data for related, but not identical, chemical compounds. Always refer to the specific SDS for the compound in use.
Step-by-Step Disposal Protocol
The disposal of dibutyl(2-ethylhexyl)phosphine must be managed as a hazardous waste stream. The following workflow provides a logical sequence of operations to ensure safety and compliance.
Detailed Experimental Protocols
While specific experimental protocols for the disposal of dibutyl(2-ethylhexyl)phosphine are not publicly available, the general procedure for preparing hazardous chemical waste for disposal is as follows:
Protocol for Containerizing Liquid Hazardous Waste:
-
Select Appropriate Container: Choose a container that is chemically compatible with dibutyl(2-ethylhexyl)phosphine. High-density polyethylene (HDPE) or glass containers are often suitable. The container must have a secure, leak-proof lid.
-
Designate a Waste Accumulation Area: All waste handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Transfer the Chemical: Carefully transfer the unused or waste dibutyl(2-ethylhexyl)phosphine into the designated waste container using a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Segregate Waste: It is critical to not mix dibutyl(2-ethylhexyl)phosphine with other incompatible waste streams. Organophosphorus compounds can react with strong oxidizing or reducing agents.[2]
-
Secure and Label: Tightly seal the container. Complete a hazardous waste label with the full chemical name, concentration (if in solution), and any known hazards. Affix the label to the container.
-
Log the Waste: Record the amount of waste in your laboratory's chemical inventory or waste log.
-
Store Appropriately: Move the sealed and labeled container to your laboratory's designated satellite accumulation area for hazardous waste. This area should be secure and have secondary containment.
-
Schedule Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company. Provide them with all necessary information about the waste.
By adhering to these procedures, you can ensure the safe and compliant disposal of dibutyl(2-ethylhexyl)phosphine, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Phosphine and Dibutyl(2-ethylhexyl)phosphine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Phosphine and dibutyl(2-ethylhexyl)phosphine. Adherence to these procedures is mandatory to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Both Phosphine and dibutyl(2-ethylhexyl)phosphine present significant health risks. Phosphine is a highly toxic, flammable gas that can cause severe respiratory, cardiovascular, and central nervous system damage. Alkylphosphines, such as dibutyl(2-ethylhexyl)phosphine, are often pyrophoric or self-heating and can be corrosive to living tissue.[1] The following tables summarize the hazards and the required PPE for handling these substances.
Table 1: Hazard Summary
| Chemical | Key Hazards |
| Phosphine | Highly toxic by inhalation, Flammable gas, Can cause severe respiratory distress, pulmonary edema, convulsions, and damage to the liver and kidneys.[2] |
| Dibutyl(2-ethylhexyl)phosphine | Pyrophoric or self-heating, Corrosive, May cause skin burns and eye damage.[1] |
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification for Phosphine | Specification for Dibutyl(2-ethylhexyl)phosphine |
| Respiratory Protection | A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required for exposures over 0.3 ppm.[2] | Work in a certified chemical fume hood or glovebox. |
| Hand Protection | Wear protective gloves. Specific material recommendations may vary; consult safety equipment suppliers.[2] | Wear chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[3] |
| Eye Protection | Full-face respirator provides eye protection. If not using a full-face respirator, chemical safety goggles and a face shield are required.[2] | Chemical safety goggles and a face shield.[4] |
| Skin and Body Protection | Wear protective work clothing.[2] A gas-tight chemical protective suit may be required for emergency response.[5] | Flame-resistant lab coat, protective gloves, and closed-toe shoes.[1] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational plan is crucial for minimizing exposure and ensuring safety.
Pre-Operational Checks
-
Verify Engineering Controls: Ensure the chemical fume hood or glovebox is functioning correctly. Check the certification date.
-
Inspect PPE: Thoroughly inspect all PPE for damage or contamination before each use.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (Class B or D for alkylphosphines) are readily accessible.[1]
-
Review Safety Data Sheets (SDS): Always review the most current SDS for both chemicals before beginning work.
Chemical Handling Workflow
The following diagram outlines the standard operating procedure for handling Phosphine and dibutyl(2-ethylhexyl)phosphine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
